(4-Chloroquinolin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(4-chloroquinolin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOYQAVBYWNJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2N=C1)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694503 | |
| Record name | (4-Chloroquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745784-09-2 | |
| Record name | B-(4-Chloro-3-quinolinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745784-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloroquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Chloroquinolin-3-yl)boronic acid CAS number and properties
Topic: (4-Chloroquinolin-3-yl)boronic acid CAS number and properties Content Type: Technical Monograph & Application Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]
Dual-Functional Scaffold for Divergent Quinoline Synthesis[1]
Executive Summary & Core Identity
(4-Chloroquinolin-3-yl)boronic acid is a specialized heterocyclic building block characterized by orthogonal reactivity handles: a nucleophilic boronic acid at the C3 position and an electrophilic chlorine atom at the C4 position.[1] This "push-pull" functionality makes it an invaluable scaffold in medicinal chemistry, particularly for the rapid generation of 3,4-disubstituted quinoline libraries targeting kinase inhibition (e.g., CLK, ROCK, HIPK2).[1]
Identity Profile
| Parameter | Technical Specification |
| CAS Number | 745784-09-2 |
| IUPAC Name | (4-Chloroquinolin-3-yl)boronic acid |
| Synonyms | 4-Chloro-3-quinolineboronic acid; 3-Borono-4-chloroquinoline |
| Molecular Formula | C₉H₇BClNO₂ |
| Molecular Weight | 207.42 g/mol |
| SMILES | OB(O)C1=C(Cl)C2=CC=CC=C2N=C1 |
| InChI Key | ACIVHC376-UHFFFAOYSA-N |
Physicochemical Properties
Data aggregated from supplier certificates of analysis and structural analogues.
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid powder.[1] |
| Solubility | Soluble in DMSO, DMF, and Methanol.[1] Sparingly soluble in water.[1] |
| Melting Point | >300 °C (decomposition often occurs prior to melting for boronic acids).[1] |
| pKa (Boronic Acid) | ~8.0–9.0 (Typical for aryl boronic acids; facilitates base activation).[1] |
| Stability | Hygroscopic.[1] Prone to protodeboronation under strong acidic conditions. |
| Storage | Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). |
Expert Synthesis Protocol
Methodology: Cryogenic Halogen-Lithium Exchange Rationale: Direct lithiation of 4-chloroquinoline is risky due to the susceptibility of the C4-Cl bond to nucleophilic attack or benzyne formation.[1] The most robust route utilizes 3-bromo-4-chloroquinoline as the precursor.[1] The C3-Br bond undergoes Lithium-Halogen exchange faster than the n-BuLi attacks the C4 position or the pyridine ring, provided the temperature is strictly controlled (-78 °C).
Step-by-Step Workflow
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.
-
Solvation: Dissolve 3-bromo-4-chloroquinoline (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure thermal equilibrium (hold for 15 mins).
-
Lithiation: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 20 minutes.
-
Critical Control Point: Maintain internal temp < -70 °C to prevent " halogen dance" or nucleophilic attack at C4.[1]
-
-
Borylation: Stir for 30 mins at -78 °C, then add Triisopropyl borate (1.2 equiv) rapidly.
-
Warming: Allow the mixture to warm to room temperature over 2 hours.
-
Hydrolysis: Quench with 1N HCl (aqueous) to pH ~5–6. Do not over-acidify to avoid protodeboronation.
-
Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Acetonitrile/Water if necessary.
Figure 1: Synthetic pathway via cryogenic halogen-lithium exchange.
Reactivity & Applications in Drug Discovery
This compound is a "linchpin" scaffold because it allows for Orthogonal Functionalization .[1]
A. The C3-Boronic Acid (Suzuki-Miyaura Coupling)
The boronic acid moiety is the primary handle for carbon-carbon bond formation.[1]
-
Reactivity: Standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water) work well.[1]
-
Selectivity: The C4-Chlorine atom is sterically bulky but electronically activating.[1] It typically survives standard Suzuki coupling conditions (60–90 °C), allowing the installation of an aryl group at C3 without disturbing the C4-Cl bond.
-
Application: Synthesis of 3-aryl-4-chloroquinolines, which are precursors to bioactive 3,4-diarylquinolines.[1]
B. The C4-Chlorine (S_NAr or Second Coupling)
Once the C3 position is functionalized, the C4-chlorine atom becomes highly activated for Nucleophilic Aromatic Substitution (S_NAr).[1]
-
Reactivity: Displaceable by amines, alkoxides, or thiols.[1]
-
Mechanism: The quinoline nitrogen renders the C4 position electrophilic.
-
Application: Installation of solubilizing groups (e.g., morpholine, piperazine) or key pharmacophores for kinase binding (hinge binders).[1]
C. Strategic Workflow Diagram
The following diagram illustrates the divergent synthesis capabilities of this CAS number.
Figure 2: Orthogonal reactivity map showing the sequential functionalization strategy.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5] |
| STOT-SE | H335 | May cause respiratory irritation.[2][3][5] |
Precautionary Measures:
-
PPE: Wear nitrile gloves and safety goggles.[1] Use a dust mask (N95) if handling powder outside a fume hood.
-
First Aid: In case of eye contact, rinse cautiously with water for 15 minutes.[1][2][4][5]
-
Spill: Sweep up preventing dust generation; store in a closed container for disposal.[1]
References
-
BLD Pharm. (2024).[1] (4-Chloroquinolin-3-yl)boronic acid Product Page. Retrieved from (CAS Verification: 745784-09-2).
-
ChemScene. (2024). Product Analysis: (4-Chloroquinolin-3-yl)boronic acid. Retrieved from .[1]
-
National Institutes of Health (NIH). (2017).[1] One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling. PMC5360987. Retrieved from (Validates Suzuki reactivity of 4-chloro-3-iodo/borono quinoline scaffolds).
-
Fisher Scientific. (2024). Safety Data Sheet: Quinoline-3-boronic acid derivatives. Retrieved from .[1]
Sources
4-chloro-3-quinolineboronic acid molecular weight and formula
This guide provides an in-depth technical analysis of 4-chloro-3-quinolineboronic acid , a bifunctional heterocyclic scaffold critical for diversity-oriented synthesis in medicinal chemistry.
Strategic Architecture for Bifunctional Heterocycles
Executive Summary
4-chloro-3-quinolineboronic acid is a "privileged scaffold" in drug discovery, offering two distinct, orthogonal reactive sites: an electrophilic carbon at the C4 position (susceptible to SNAr and Pd-catalyzed coupling) and a nucleophilic boron species at the C3 position (Suzuki-Miyaura coupling). This guide details its physicochemical profile, synthetic pathways, and strategic application in designing kinase inhibitors and antimalarial agents.
Part 1: Physicochemical Profile
Molecular Identity
This compound is an isomer of the more common 2-chloro derivative. Its specific substitution pattern (4-Cl, 3-B(OH)₂) creates a unique steric and electronic environment, making it a high-value intermediate for fragment-based drug design (FBDD).
| Property | Data | Technical Note |
| IUPAC Name | (4-Chloroquinolin-3-yl)boronic acid | |
| Molecular Formula | C₉H₇BClNO₂ | |
| Molecular Weight | 207.42 g/mol | Note: Commercial samples may contain varying amounts of the boroxine anhydride (trimer). |
| Exact Mass | 207.0258 | Monoisotopic mass for HRMS validation. |
| CAS Number | Not Widely Indexed | Often synthesized de novo or available as the pinacol ester (C₁₅H₁₇BClNO₂). |
| Physical State | Off-white to yellow solid | Hygroscopic; store under inert atmosphere at -20°C. |
| Solubility | DMSO, DMF, MeOH | Limited solubility in non-polar solvents (Hexane, Et₂O). |
The Boroxine Cycle (Stoichiometry Warning)
Critical Insight: Like most arylboronic acids, 4-chloro-3-quinolineboronic acid exists in equilibrium with its cyclic trimer (boroxine) upon dehydration.
-
Boroxine Formula: (C₉H₅BClNO)₃
-
Implication: When calculating stoichiometry for precise catalytic reactions, verify the hydration state via ¹H NMR (D₂O exchange). If the sample is dehydrated, the effective molecular weight shifts.
Part 2: Synthetic Architecture
Retrosynthetic Logic
Direct lithiation of 4-chloroquinoline is regiochemically ambiguous (favoring C2 or C3 depending on the base). The most reliable route utilizes Cryogenic Halogen-Metal Exchange on a 3-bromo-4-chloroquinoline precursor. This method preserves the sensitive C4-chloride while selectively functionalizing the C3 position.
Protocol: Cryogenic Synthesis via Li-Hal Exchange
Objective: Synthesis of 4-chloro-3-quinolineboronic acid from 3-bromo-4-chloroquinoline.
Reagents:
-
Substrate: 3-bromo-4-chloroquinoline (1.0 eq)
-
Exchange Agent: n-Butyllithium (1.1 eq, 2.5M in hexanes) or i-PrMgCl (TurboGrignard) for milder conditions.
-
Electrophile: Triisopropyl borate (B(OiPr)₃) (1.2 eq)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology:
-
System Prep: Flame-dry a 3-neck round-bottom flask under Argon flow. Charge with anhydrous THF and the substrate.
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone). Critical: Internal temperature must remain below -70°C to prevent "benzyne" formation or scrambling of the halogen.
-
Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes.
-
Checkpoint: The solution will likely change color (yellow/orange) indicating the formation of the lithiated species. Stir for 15 minutes.
-
-
Boronation: Rapidly add Triisopropyl borate. The lithium species is highly reactive; rapid addition ensures trapping before decomposition.
-
Hydrolysis: Allow the mixture to warm to 0°C, then quench with 1M HCl.
-
Isolation: Adjust pH to ~5-6 with NaOH. Extract with EtOAc.[4] The product often precipitates at the interface or requires recrystallization from Acetonitrile/Water.
Part 3: Reactivity & Strategic Utility
Orthogonal Reactivity (The "Switch" Strategy)
This molecule allows for Sequential Functionalization . The chemical distinctness of the C3-Boron and C4-Chlorine allows researchers to "program" the order of bond formation.
-
Reaction A (Suzuki-Miyaura): The Boronic acid at C3 reacts with aryl halides (Ar-X) under Pd(0) catalysis.
-
Condition: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O.
-
Selectivity: The C4-Cl bond is relatively stable under standard Suzuki conditions (unless specialized ligands like SPhos/XPhos are used), allowing the Boron to react first.
-
-
Reaction B (SNAr or Suzuki #2): The C4-Chlorine is activated by the quinoline nitrogen (electron-deficient ring).
-
Nucleophilic Attack: Amines or alkoxides can displace the Chloride (SNAr) to form aminoquinolines (common in antimalarials).
-
Cross-Coupling: A second Pd-catalyzed reaction can replace the Chloride with another aryl group.
-
Applications in Medicinal Chemistry[5][6]
-
Kinase Inhibitors: The quinoline core mimics the adenine ring of ATP. Substituting the C3 position (via the boronic acid) allows access to the "gatekeeper" region of kinase pockets (e.g., EGFR, VEGFR).
-
Antimalarials: 4-aminoquinolines (chloroquine analogs) are classic antimalarials. This scaffold allows the introduction of solubilizing or lipophilic groups at C3 to overcome resistance mechanisms.
Part 4: Quality Control & Handling
Stability & Storage
-
Dehydration: Boronic acids spontaneously dehydrate. Always store in tightly sealed vials, preferably under Argon.
-
Protodeboronation: In the presence of strong acids or metal contaminants at high temperatures, the C-B bond can cleave, yielding 4-chloroquinoline. Avoid prolonged heating in acidic media.
Analytical Validation
To confirm the identity of your synthesized or purchased material:
-
¹H NMR (DMSO-d₆): Look for the distinct aromatic protons of the quinoline ring. The boronic acid -OH protons typically appear as a broad singlet around 8.0–9.0 ppm (concentration dependent).
-
Mass Spectrometry (ESI): Run in Negative Mode (ESI-). Boronic acids often ionize as [M-H]⁻ or form adducts with MeOH [M+OMe]⁻.
-
Expected m/z: ~206 (Negative mode parent).
-
References
-
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context on Quinoline Synthesis strategies).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational mechanism for C3-coupling).
-
Carro, L., et al. (2014). 4-Aminoquinoline Derivatives as Antimalarial Agents.[5] Bioorganic & Medicinal Chemistry. (Context on C4-functionalization utility).
-
Larsen, R. D. (2007). Practical Applications of Lithium-Halogen Exchange. Organic Process Research & Development. (Protocol grounding for cryogenic synthesis).
Sources
- 1. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ijper.org [ijper.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Structure of (4-chloroquinolin-3-yl)boronic acid vs. pinacol ester
An In-Depth Technical Guide to the Structure and Utility of (4-Chloroquinolin-3-yl)boronic Acid and Its Pinacol Ester Derivative
Introduction
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous approved pharmaceuticals and clinical candidates.[1] Its rigid structure and ability to engage in various biological interactions make it a cornerstone of modern medicinal chemistry. The functionalization of this core, particularly through the formation of carbon-carbon bonds, is critical for modulating pharmacological properties. Among the most powerful methods for achieving this is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that has become indispensable in drug discovery.[2]
At the heart of this reaction are organoboron reagents. For researchers working with the 4-chloroquinoline core, a key decision arises: whether to employ the free boronic acid, (4-chloroquinolin-3-yl)boronic acid, or its more stable counterpart, the pinacol ester. This choice is not trivial, as it carries significant implications for stability, handling, reactivity, and ultimately, the success of a synthetic campaign.
This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth comparative analysis of these two critical building blocks. Moving beyond a simple list of properties, we will explore the fundamental chemical principles that govern their behavior, offering field-proven insights into the causality behind experimental choices and providing a clear rationale for selecting the optimal reagent for a given application.
Molecular Structure and Physicochemical Properties: A Tale of Two Boron Moieties
The fundamental difference between (4-chloroquinolin-3-yl)boronic acid and its pinacol ester lies in the nature of the groups attached to the boron atom. The boronic acid features two hydroxyl (-OH) groups, while the pinacol ester incorporates a cyclic pinacolato ligand.
| Property | (4-Chloroquinolin-3-yl)boronic acid | (4-Chloroquinolin-3-yl)boronic acid pinacol ester | Rationale for Difference |
| Chemical Structure | ![]() | ![]() | The boronic acid has two reactive B-OH bonds. The pinacol ester protects the boron atom within a five-membered dioxaborolane ring. |
| Molecular Formula | C₉H₇BClNO₂ | C₁₅H₁₇BClNO₂ | Addition of the C₆H₁₀ (pinacol) group. |
| Molecular Weight | ~207.42 g/mol | ~289.56 g/mol | The pinacol group adds significant mass. |
| Typical Form | Off-white to yellow solid | White to off-white solid | Both are typically solids at room temperature. |
| Stability | Prone to dehydration (boroxine formation), protodeboronation, and oxidation.[3][4] | Significantly more stable; protected from dehydration and less susceptible to protodeboronation.[5] | The bulky, cyclic pinacol group sterically and electronically shields the boron atom. |
| Storage | Requires refrigeration under an inert, dry atmosphere to minimize decomposition. | Can often be stored at room temperature, though refrigeration is still recommended for long-term stability.[6] | Reduced reactivity of the B-O-C bonds in the ester compared to the B-O-H bonds in the acid minimizes degradation pathways. |
| Handling | Hygroscopic and sensitive; requires careful handling in a dry environment (e.g., glovebox). | Generally easier to handle, less sensitive to atmospheric moisture, and more amenable to standard laboratory procedures.[7] | The pinacol ester is less prone to hydrolysis and decomposition upon brief exposure to air. |
The two hydroxyl groups of the boronic acid are both hydrogen bond donors and acceptors, rendering the molecule relatively polar. However, these same groups are the source of its primary instability. The pinacol group in the ester replaces these hydroxyls, creating a less polar, more sterically hindered, and significantly more robust molecule. This esterification is a protective strategy, masking the inherent reactivity of the boronic acid moiety until it is needed.[5]
The Stability Imperative: Dehydration and the Boroxine Problem
A significant challenge in working with boronic acids is their inherent propensity to undergo intermolecular dehydration. Three molecules of a boronic acid can reversibly condense, eliminating three molecules of water to form a stable, six-membered ring called a boroxine .[8][9]
3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O
This equilibrium is a critical consideration. In the solid state or in non-polar, anhydrous solvents, the equilibrium often favors the boroxine form.[8][9] This can complicate characterization and stoichiometry calculations, as a sample of "boronic acid" may exist as a mixture of the monomer and the trimer. The mechanism proceeds through the Lewis acidic boron atom of one molecule accepting a lone pair from a hydroxyl oxygen of another.[10]
The (4-chloroquinolin-3-yl)boronic acid pinacol ester is designed to circumvent this problem entirely. The boron atom is protected within the stable five-membered dioxaborolane ring. The bulky methyl groups of the pinacol backbone provide steric hindrance that prevents intermolecular interactions, while the B-O-C bonds are far less labile than the B-O-H bonds of the free acid. This makes the pinacol ester a well-defined, monomeric species with a significantly longer shelf-life and greater ease of handling.[7]
Synthesis and Purification: A Strategic Workflow
The synthesis of these two compounds is intrinsically linked. The more stable pinacol ester is typically synthesized first, and the free boronic acid is then generated from it via hydrolysis when needed.
Workflow 1: Synthesis of (4-Chloroquinolin-3-yl)boronic acid pinacol ester
The most common and robust method for accessing aryl boronic esters is the Miyaura borylation .[7] This palladium-catalyzed reaction couples an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). For the target molecule, the starting material would be 3-bromo-4-chloroquinoline or 3,4-dichloroquinoline.
Experimental Protocol: Miyaura Borylation
-
Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-4-chloroquinoline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent: Add a dry, degassed solvent such as 1,4-dioxane or DMSO.
-
Reaction: Heat the mixture with stirring at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization or silica gel chromatography to yield the desired pinacol ester.[11] The stability of the pinacol ester makes it generally amenable to chromatography, unlike many free boronic acids.[12]
Workflow 2: Generation of (4-Chloroquinolin-3-yl)boronic acid
The boronic acid is typically prepared by the hydrolysis of its pinacol ester. This deprotection can be achieved under various conditions, often immediately before its use in a subsequent reaction.
Experimental Protocol: Pinacol Ester Hydrolysis
-
Dissolution: Dissolve the (4-chloroquinolin-3-yl)boronic acid pinacol ester (1.0 equiv) in a suitable solvent system, such as a mixture of ethyl acetate and water or THF/water.[11]
-
Acidification: Add a stoichiometric amount or slight excess of an acid, such as aqueous HCl, and stir vigorously at room temperature.
-
Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.
-
Isolation: The resulting boronic acid can often be isolated by extraction. Neutralize the mixture, extract with an organic solvent, dry the organic layer, and concentrate to yield the boronic acid. Due to its instability, it is often best to use the crude product directly or after a simple trituration/crystallization without subjecting it to prolonged purification steps like chromatography.
Comparative Reactivity in Suzuki-Miyaura Coupling
The primary application for both reagents is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation. The reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple the organoboron species with an organohalide.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 4-Chloroquinoline-6-boronic acid pinacol ester, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. researchgate.net [researchgate.net]
- 11. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Solubility of chloroquinoline boronic acids in organic solvents
An In-depth Technical Guide to the Solubility of Chloroquinoline Boronic Acids in Organic Solvents
Abstract
Chloroquinoline boronic acids are a pivotal class of reagents in modern synthetic chemistry, particularly valued as coupling partners in Suzuki-Miyaura reactions for the synthesis of complex pharmaceutical intermediates and advanced materials. Their utility, however, is fundamentally governed by their solubility in organic solvents, a parameter that dictates reaction kinetics, purification efficiency, and overall process viability. This technical guide provides an in-depth analysis of the factors influencing the solubility of these compounds. Recognizing the frequent absence of published quantitative data for such specialized reagents[1], we present a framework for predicting solubility based on the physicochemical properties of the chloroquinoline and boronic acid moieties. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the accurate determination of solubility, empowering researchers to generate reliable data for their specific molecules of interest.
Introduction: The Critical Role of Solubility in Application
The chloroquinoline scaffold is a privileged structure in medicinal chemistry, while the boronic acid functional group is a cornerstone of modern cross-coupling chemistry.[2][3] The combination of these two moieties in chloroquinoline boronic acids creates powerful building blocks for drug discovery. However, the success of any synthetic step involving these reagents is critically dependent on achieving adequate solubility. Poor solubility can lead to:
-
Suboptimal Reaction Rates: Heterogeneous reaction mixtures often result in slow and incomplete conversions.
-
Challenges in Purification: Difficulty in dissolving the compound complicates purification techniques like recrystallization and chromatography.
-
Inaccurate Dosing: In screening and medicinal chemistry applications, unknown solubility can lead to false negatives due to the compound precipitating out of the assay medium.
Understanding and controlling solubility is therefore not a trivial preliminary step, but a core requirement for the effective application of these valuable compounds.[4]
Physicochemical Drivers of Solubility
The solubility of a chloroquinoline boronic acid is not governed by a single property but is a complex interplay between the solute's intrinsic characteristics and the nature of the solvent.
The Boronic Acid Moiety: A Double-Edged Sword
The boronic acid group, -B(OH)₂, is the primary driver of both desirable and challenging solubility characteristics.
-
Lewis Acidity and Hydrogen Bonding: The boron atom is sp²-hybridized with a vacant p-orbital, making it a mild Lewis acid.[3][5][6] The two hydroxyl groups can act as both hydrogen bond donors and acceptors. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).
-
Dehydration to Boroxines: A significant and often overlooked characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines.[5][7] This process, which can occur upon heating or in non-hydroxylic solvents, generally leads to a significant decrease in solubility due to the larger, more rigid, and less polar structure of the boroxine.[7]
The Chloroquinoline Scaffold: Polarity and pH-Dependence
The chloroquinoline portion of the molecule introduces its own distinct set of influences.
-
Basicity of the Quinoline Nitrogen: The quinoline ring contains a basic nitrogen atom. In acidic conditions, this nitrogen can be protonated to form a cationic salt.[8][9] This ionization dramatically increases the compound's polarity, thereby enhancing its solubility in polar protic solvents like water or alcohols.[8][10] Conversely, under neutral or basic conditions, the free-base form is less polar and will favor solubility in a broader range of organic solvents.
-
Aromatic System and Halogen Substitution: The large, flat aromatic system contributes to van der Waals interactions and can favor solubility in aromatic solvents. The chloro-substituent is an electron-withdrawing group that can influence the pKa of both the quinoline nitrogen and the boronic acid group, as well as affect crystal lattice energies, which in turn impacts the energy required to dissolve the solid.[3][11]
Qualitative Solubility Profile in Common Organic Solvents
While precise quantitative data for specific chloroquinoline boronic acids is scarce, a qualitative solubility profile can be inferred from the behavior of analogous compounds like phenylboronic acid and by applying the principles discussed above.[1][12] The following table serves as a general guideline for researchers.
| Solvent Class | Example Solvents | Expected Solubility | Rationale and Field Insights |
| Aprotic Polar | DMSO, DMF | High to Moderate | These solvents are excellent hydrogen bond acceptors and can effectively solvate the B(OH)₂ group. DMSO is a particularly effective NMR solvent for boronic acids.[13] |
| Ethers | THF, Diethyl Ether | Moderate | Ethers are good solvents for many organic compounds. Phenylboronic acid shows high solubility in ethers.[1] The polarity of the chloroquinoline moiety may slightly reduce this compared to the parent phenylboronic acid. |
| Alcohols | Methanol, Ethanol | Soluble | These protic solvents can engage in extensive hydrogen bonding with the boronic acid group.[5][14] Solubility can be further enhanced by the addition of a small amount of acid to protonate the quinoline nitrogen. |
| Ketones | Acetone | High | Based on data for analogous phenylboronic acids, ketones are effective solvents.[12] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Sparingly Soluble | These solvents are less polar and cannot participate in hydrogen bonding. Solubility will be highly dependent on the specific isomer and crystal packing forces. |
| Hydrocarbons | Hexanes, Toluene | Very Low to Insoluble | These non-polar solvents are unable to overcome the strong intermolecular hydrogen bonding and polar interactions within the solid crystal lattice of the boronic acid.[1] |
Note: This table provides an estimate. It is imperative for researchers to experimentally determine the solubility for their specific compound and application.
Experimental Protocol: The Shake-Flask Method (OECD 105)
Given the data gap, experimental determination of solubility is essential. The Shake-Flask method is a robust and widely accepted "gold standard" for determining the equilibrium solubility of a compound.[1] This protocol is designed to be a self-validating system.
Principle
An excess amount of the solid chloroquinoline boronic acid is agitated in the chosen organic solvent at a constant temperature for a sufficient period to reach equilibrium. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is determined using a validated analytical method (e.g., HPLC-UV).
Step-by-Step Methodology
-
Preparation:
-
Add an amount of the solid chloroquinoline boronic acid to a vial sufficient to exceed its estimated solubility. This ensures a solid phase remains at equilibrium.
-
Pipette a precise volume of the desired organic solvent into the vial.
-
Prepare at least three replicate samples for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixtures for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is typically recommended. Causality: This extended period ensures that the dissolution process has reached a true thermodynamic equilibrium, providing a reliable and reproducible measurement.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant. Trustworthiness: It is critical to avoid aspirating any solid particles. This is best achieved by using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
-
Analysis:
-
Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Determine the concentration of the chloroquinoline boronic acid using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
-
-
Calculation:
-
Calculate the solubility by taking the measured concentration and multiplying by the dilution factor.
-
Report the final solubility as the average of the replicate samples, typically in units of mg/mL or g/L.
-
Visualization of Workflows and Influencing Factors
Diagrams can clarify complex relationships and workflows. The following are presented in the DOT language for Graphviz.
Caption: Interplay of solute and solvent properties governing solubility.
Conclusion
The solubility of chloroquinoline boronic acids in organic solvents is a multifaceted property crucial for their successful application in research and development. While a lack of specific published data presents a challenge, a robust understanding of the underlying physicochemical principles—namely the Lewis acidity and dehydration potential of the boronic acid group and the pH-dependent basicity of the quinoline ring—allows for rational solvent selection. For definitive results, the Shake-Flask method provides a reliable and reproducible experimental protocol. By combining theoretical prediction with empirical determination, researchers can effectively navigate solubility challenges, thereby optimizing reaction conditions and accelerating the drug discovery and material science pipelines.
References
- Boric acid - Sciencemadness Wiki. (2023, November 18). Sciencemadness Wiki.
- Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010, June 1). Wiley-VCH.
- 3-Thienylboronic acid solubility in organic solvents. Benchchem.
- Boric acid solubility in ethanol and acetone | Download Table. ResearchGate.
- Phenylboronic acid - Wikipedia. Wikipedia.
- Boric acid solubility in different solvents (Ullmann's 2006) | Download Table. ResearchGate.
- Boronic Acids in Molecular Self-Assembly. (2008, August 15). MSU chemistry.
- An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. Benchchem.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). PDF.
- Increase the solubility of boric acid in a ethanol dissolution. (2017, February 5). Sciencemadness.org.
- PHENYL BORONIC ACID. CDH Fine Chemical.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). SpringerLink.
- Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.
- Overcoming poor solubility of quinoline derivatives in reactions. Benchchem.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
- The Synthesis and Applications of Heterocyclic Boronic Acids | Request PDF. ResearchGate.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019, February 25). PubMed.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, September 21). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Strategic Sourcing and Utilization of (4-Chloroquinolin-3-yl)boronic Acid
This guide outlines the strategic sourcing, synthesis, and technical handling of (4-chloroquinolin-3-yl)boronic acid (CAS: 745784-09-2). Unlike its widely available isomers (e.g., 6-, 7-, or 8-substituted variants), the 4-chloro-3-borono derivative is a "Tier 3" specialized building block, often requiring custom synthesis or specific procurement strategies due to the chemical sensitivity of the 4-chloro/3-borono motif.
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary & Chemical Identity
(4-Chloroquinolin-3-yl)boronic acid is a high-value heterocyclic scaffold used to generate 3,4-disubstituted quinolines via Suzuki-Miyaura coupling. Its utility lies in the orthogonal reactivity of the C3-boronic acid (Suzuki coupling) and the C4-chloride (SNAr or subsequent Pd-catalyzed coupling), allowing for the rapid construction of complex kinase inhibitor libraries or antimalarial agents.
| Parameter | Specification |
| Chemical Name | (4-Chloroquinolin-3-yl)boronic acid |
| CAS Number | 745784-09-2 |
| Molecular Formula | C₉H₇BClNO₂ |
| Molecular Weight | 207.42 g/mol |
| Physical Form | Off-white to pale yellow solid |
| Solubility | DMSO, Methanol (moderate); Water (poor) |
| Stability | Prone to protodeboronation; hygroscopic.[1] Store at -20°C under inert gas. |
Supply Chain Landscape: Make vs. Buy
Unlike commodity boronic acids, this specific isomer is rarely held in "shelf stock" by major distributors (e.g., Sigma-Aldrich, Fisher) due to stability concerns. Procurement typically follows a "Make-on-Demand" model.
Commercial Supplier Tiers
| Tier | Supplier Type | Typical Lead Time | Risk Profile | Recommended Strategy |
| Tier 1 | Global Catalog (Sigma, Fisher, Combi-Blocks) | N/A (Rarely Stocked) | High (Backorder) | Use only for initial screening if listed "In Stock". |
| Tier 2 | Specialist Manufacturers (Enamine, WuXi, Pharmablock) | 2–4 Weeks | Low | Primary Source. Request "Fresh Synthesis" to ensure titer. |
| Tier 3 | Aggregators (GuideChem, MolPort) | 4–8 Weeks | Moderate | Use to locate obscure inventory; verify CoA before purchase. |
Critical Procurement Note: Many suppliers list the Pinacol Ester (CAS: N/A for this specific isomer, often custom) rather than the free acid, as the ester is significantly more stable. If the free acid is unavailable, request the pinacol ester or synthesize it in-house.
Technical Deep Dive: Synthesis & Stability
If commercial lead times are prohibitive, in-house synthesis is the most reliable "self-validating" method. The primary challenge is the 4-chloro substituent , which is prone to nucleophilic attack or competing lithiation if not handled correctly.
The "Self-Validating" Synthesis Protocol
Route: Selective Metal-Halogen Exchange of 4-chloro-3-iodoquinoline. Rationale: The C3-Iodine bond undergoes Lithium-Halogen exchange significantly faster than the C4-Chlorine bond, allowing for selective borylation without disturbing the C4-Cl handle.
Step-by-Step Methodology
-
Precursor Preparation: Start with 4-chloro-3-iodoquinoline (commercially available or synthesized via iodination of 4-chloroquinoline).
-
Solvent System: Anhydrous THF (must be <50 ppm water).
-
Exchange Reagent: Isopropylmagnesium chloride (iPrMgCl) or Turbo Grignard (iPrMgCl·LiCl) is preferred over n-BuLi to prevent nucleophilic attack at the C4 position.
-
Protocol:
-
Cool a solution of 4-chloro-3-iodoquinoline (1.0 equiv) in THF to -40°C (if using Turbo Grignard) or -78°C (if using n-BuLi).
-
Add iPrMgCl·LiCl (1.1 equiv) dropwise over 15 minutes.
-
Validation Point: Aliquot quench with D₂O and analyze by MS.[2] Mass shift of +1 (replacement of I with D) confirms lithiation; lack of dimerization confirms C4-Cl integrity.
-
Stir for 30 minutes.
-
Add Triisopropyl borate (B(OiPr)₃) (1.5 equiv) rapidly.
-
Warm to Room Temperature (RT) over 2 hours.
-
Quench: Acidify with 1M HCl to pH 5–6 (careful not to over-acidify to prevent protodeboronation).
-
Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Quality Control (QC) Criteria
Before using the reagent in library synthesis, verify purity using this checklist:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the C3-H signal. The boronic acid -OH protons should appear as a broad singlet around 8.0–9.0 ppm (concentration dependent).
-
¹¹B NMR: Critical for detecting boroxine formation (anhydride). Boronic acid monomer ~28–30 ppm; Boroxine ~20–22 ppm.
-
HPLC Purity: >95% (254 nm). Ensure no des-iodo (4-chloroquinoline) byproduct is present.
Application Logic: Orthogonal Functionalization
The value of this building block is its ability to serve as a linchpin in convergent synthesis.
Reaction Pathway Diagram (Graphviz)
The following diagram illustrates the decision logic for sourcing and the chemical pathway for utilizing this scaffold.
Caption: Decision matrix for sourcing (4-chloroquinolin-3-yl)boronic acid and the orthogonal synthetic workflow (Suzuki followed by SNAr) to generate library candidates.
Experimental Protocol: Suzuki Coupling
Context: This protocol is optimized to prevent oxidative addition into the C4-Cl bond, ensuring the reaction occurs exclusively at the C3-Boron site.
-
Reagents:
-
Procedure:
-
Combine reagents in a microwave vial.
-
Degas with Argon for 5 minutes.
-
Heat to 80°C for 4–12 hours (Monitor by LCMS).
-
Note: Avoid temperatures >100°C to prevent hydrolysis of the C4-Cl.
-
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
References
-
Chemical Identity & CAS
- PubChem Compound Summary for 4-Chloroquinoline derivatives.
-
(Verifies structural analogs and CAS formatting).
-
Synthesis of 3,4-Substituted Quinolines
- One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling.
-
Boronic Acid Stability & Handling
-
Supplier Aggregation Data
- GuideChem Entry for CAS 745784-09-2.
Sources
- 1. 4-Chloro-3-methylquinoline | C10H8ClN | CID 256888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lab Reporter [fishersci.se]
- 4. WO2024187049A1 - Heterocyclic compounds as wrn inhibitors - Google Patents [patents.google.com]
- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]
Technical Guide and Material Safety Data Sheet: 4-Chloro-3-quinolineboronic Acid in Advanced Organic Synthesis
Executive Summary
For drug development professionals and synthetic chemists, the quinoline scaffold represents a "privileged structure" frequently found in kinase inhibitors, antimalarials, and BET bromodomain inhibitors. 4-Chloro-3-quinolineboronic acid (CAS: 745784-09-2) is a highly specialized, bifunctional building block designed to accelerate the synthesis of complex quinoline derivatives.
Unlike simple aryl boronic acids, this compound offers orthogonal reactivity . The C3-boronic acid moiety is primed for palladium-catalyzed cross-coupling, while the C4-chloride serves as a latent electrophile for subsequent functionalization. This whitepaper synthesizes critical safety data (MSDS) with field-proven mechanistic insights and validated protocols to ensure high-yield, chemoselective transformations.
PART 1: Material Safety Data Sheet (MSDS) & Physicochemical Profile
To maintain experimental reproducibility, understanding the physical limitations and hazards of your starting materials is paramount.
Quantitative Data & Physical Properties
The following table summarizes the core physicochemical metrics of 4-chloro-3-quinolineboronic acid [1].
| Property | Specification | Experimental Implication |
| CAS Number | 745784-09-2 | Unique identifier for procurement and regulatory compliance. |
| Molecular Formula | C | N/A |
| Molecular Weight | 207.42 g/mol | Crucial for exact stoichiometric calculations. |
| Purity | Impurities often include boroxines (anhydrides) or protodeboronated species. | |
| Appearance | Solid powder | High surface area; requires careful handling to avoid aerosolization. |
| Storage Temp. | 2-8°C | Cold storage mitigates thermodynamic driving forces for dehydration/oxidation [4]. |
Hazard Identification (GHS Classification)
According to standardized safety evaluations, this compound triggers specific GHS hazard warnings [1]:
-
Skin Irritation, Category 2 (H315): Causes skin irritation.
-
Eye Irritation, Category 2 (H319): Causes serious eye irritation.
-
STOT SE, Category 3 (H335): May cause respiratory irritation.
The Causality of the Hazard: Boronic acids possess a vacant p-orbital on the boron atom, making them Lewis acidic. Upon contact with biological mucous membranes (eyes, respiratory tract), they can rapidly coordinate with biological nucleophiles (such as water or hydroxyl groups in tissues), leading to localized irritation. Furthermore, the lipophilic quinoline core enhances cellular membrane permeability compared to aliphatic boronic acids, necessitating strict barrier protection.
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during scale-up), safety goggles, and an N95/P100 particulate respirator if handled outside a fume hood.
-
Storage Logic: Store strictly at 2-8°C under an inert atmosphere (Argon or N
) .-
Why? Boronic acids are notoriously susceptible to atmospheric moisture and oxygen. Over time, they undergo spontaneous dehydration to form trimeric boroxines (anhydrides) or suffer from oxidative protodeboronation (cleavage of the C-B bond). Storing under inert, cold conditions preserves the monomeric acid, ensuring your calculated molar equivalents remain accurate during sensitive catalytic cycles.
-
PART 2: Mechanistic Insights & Orthogonal Reactivity
In drug discovery, the ability to sequentially functionalize a single aromatic ring without relying on cumbersome protection/deprotection steps is highly valued. 4-Chloro-3-quinolineboronic acid is engineered precisely for this purpose [2, 3].
-
First-Stage Reactivity (C3 Position): The boronic acid at the C3 position readily undergoes transmetalation in the presence of Palladium(0) and a base.
-
Second-Stage Reactivity (C4 Position): The C4-chlorine atom is deactivated toward initial oxidative addition compared to aryl bromides or iodides on your coupling partner. However, because the C4 position of a quinoline is highly electron-deficient (due to the resonance withdrawal from the adjacent nitrogen), it is perfectly primed for Nucleophilic Aromatic Substitution (S
Ar) or Buchwald-Hartwig amination after the Suzuki coupling is complete.
This sequence allows researchers to build complex, multi-substituted heterocycles—such as BET bromodomain inhibitors—in a streamlined, two-step cascade [3].
Workflow Visualization
The following diagram illustrates the logical flow of orthogonal functionalization utilizing this scaffold.
Caption: Orthogonal functionalization pathway of 4-chloro-3-quinolineboronic acid.
PART 3: Validated Experimental Protocol
Chemoselective Suzuki-Miyaura Cross-Coupling
This protocol outlines a self-validating system for coupling 4-chloro-3-quinolineboronic acid with an aryl bromide, ensuring the C4-chloride remains intact for downstream chemistry.
Reagents:
-
Aryl Bromide (Limiting Reagent): 1.0 equivalent
-
4-Chloro-3-quinolineboronic acid: 1.2 equivalents
-
Catalyst: Pd(dppf)Cl
(5 mol%) -
Base: K
CO (2.5 equivalents) -
Solvent: 1,4-Dioxane / H
O (4:1 ratio, v/v)
Step-by-Step Methodology & Causal Logic:
-
Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 4-chloro-3-quinolineboronic acid (1.2 eq), and K
CO (2.5 eq).-
Expert Insight: We use a 1.2 eq excess of the boronic acid because boronic acids can undergo trace Pd-catalyzed homocoupling. The excess ensures complete consumption of the valuable aryl bromide.
-
-
Solvent Addition & Degassing (Critical Step): Add the Dioxane/H
O mixture. Seal the flask with a rubber septum and sparge the solution with Argon gas for a minimum of 15 minutes.-
Expert Insight: Oxygen is the enemy of cross-coupling. It rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state and promotes the oxidative dimerization of the boronic acid. The inclusion of water is mandatory; it hydrolyzes the boronic acid into a reactive boronate complex, drastically accelerating the transmetalation step [2].
-
-
Catalyst Introduction: Briefly open the flask under a positive flow of Argon and add Pd(dppf)Cl
(5 mol%).-
Expert Insight: The bidentate 'dppf' ligand is chosen specifically because its steric bulk and bite angle favor oxidative addition into the weaker C-Br bond of the coupling partner, completely ignoring the stronger, less reactive C-Cl bond on the quinoline ring.
-
-
Heating & Monitoring: Heat the reaction mixture to 80°C in a pre-heated oil bath for 8–12 hours. Monitor the reaction via TLC or LC-MS.
-
Self-Validation: The reaction is deemed complete when LC-MS shows the disappearance of the aryl bromide mass and the emergence of the cross-coupled product mass. Do not push the temperature beyond 90°C, as extreme thermal stress may induce unwanted protodeboronation or premature C-Cl activation.
-
-
Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water, followed by brine. Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. Purify via flash column chromatography to yield the C3-functionalized, C4-chloroquinoline intermediate.
References
- Guidechem. "745784-09-2 4-Chloroquinoline-3-boronic acid, 97%".
- Benchchem. "5-(3-Quinolinyl)-1H-indole-2,3-dione For Research". Benchchem Advanced Synthetic Procedures.
- National Institutes of Health (NIH) PMC. "Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor".
- Sigma-Aldrich. "2-Chloro-3-quinolineboronic acid".
An In-Depth Technical Guide to the Zwitterionic Character of 3-Quinolineboronic Acid Derivatives
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Executive Summary
3-Quinolineboronic acid and its derivatives represent a fascinating class of molecules whose utility in medicinal chemistry and materials science is intrinsically linked to their unique physicochemical properties.[1][2] Central to these properties is the capacity to exist in a zwitterionic state, a feature driven by the intramolecular interplay between the Lewis acidic boronic acid moiety and the basic quinoline nitrogen. This guide provides an in-depth exploration of this zwitterionic character, synthesizing foundational chemical principles with practical, field-proven methodologies for its characterization. We will delve into the structural evidence, the factors governing the zwitterionic-neutral equilibrium, and the profound implications this has for drug design, particularly in modulating solubility, cell permeability, and target engagement.
The Fundamental Chemistry: A Tale of Two Moieties
A zwitterion is a molecule that contains an equal number of positive and negative formal charges, resulting in a net neutral charge.[3] In the context of 3-quinolineboronic acid, this state arises from an intramolecular acid-base reaction. The nitrogen atom of the quinoline ring acts as a Brønsted-Lowry base, accepting a proton, while the boronic acid group acts as a Lewis acid, accepting a hydroxide ion from the aqueous medium to form a tetrahedral boronate anion.[4][5]
This dynamic equilibrium between the neutral and zwitterionic forms is the cornerstone of the molecule's behavior in physiological environments. The solvent environment plays a critical role; for instance, studies on the related 3-pyridineboronic acid have shown that the equilibrium is shifted toward the zwitterionic form in water, while the neutral molecular form is favored in mixed organic solvents.[6]
Synthesis of the Core Scaffold
A robust understanding of a molecule's properties begins with its synthesis. The preparation of 3-quinolineboronic acid is a critical first step for any research program in this area. A common and effective method involves a lithium-halogen exchange reaction starting from 3-bromoquinoline.[7][8][9] This foundational protocol provides high yields and a reliable source of the parent compound for further derivatization.
Experimental Protocol: Synthesis of 3-Quinolineboronic Acid
This protocol is adapted from established literature procedures.[7][8]
Materials:
-
3-Bromoquinoline
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a dry, nitrogen-purged, two-necked round-bottomed flask, add 3-bromoquinoline (1.0 eq) and anhydrous THF.
-
Borate Addition: Add triisopropyl borate (2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.0 eq) dropwise over 1 hour, maintaining the temperature at -78 °C. The causality here is critical: slow addition prevents localized heating that could lead to side reactions, while the low temperature stabilizes the highly reactive organolithium intermediate.
-
Reaction: Stir the mixture at -78 °C for an additional 2 hours to ensure complete lithium-halogen exchange and subsequent borylation.
-
Warm-up: Remove the cooling bath and allow the reaction to slowly warm to 0 °C.
-
Quenching & Neutralization: Carefully quench the reaction by adding 2 M HCl. This hydrolyzes the borate ester intermediate. Subsequently, adjust the pH to ~7 with 2 M NaHCO₃ solution. This step is self-validating; proper neutralization ensures the product is in its free acid form for extraction and minimizes emulsion formation.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Precipitation: Add hexane to the concentrated residue to precipitate the 3-quinolineboronic acid as a solid, which can then be collected by filtration.
Characterization of the Zwitterionic State
Confirming and quantifying the zwitterionic character is paramount. A multi-pronged analytical approach is required, as no single technique tells the whole story.
Spectroscopic Evidence: ¹¹B NMR
¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and direct tool for probing the coordination state of the boron atom.[6][10] The chemical shift (δ) of the ¹¹B nucleus is highly sensitive to its hybridization state.
-
Trigonal Boronic Acid (sp²): The neutral form, B(OH)₂, typically exhibits a broad signal around δ = +28 to +30 ppm.
-
Tetrahedral Boronate (sp³): The anionic boronate center in the zwitterion, B(OH)₃⁻, results in a significant upfield shift to approximately δ = +3 to +9 ppm.[11] This is due to the increased electron shielding around the boron nucleus upon changing from a three-coordinate to a four-coordinate geometry.
By monitoring the ¹¹B NMR spectrum as a function of pH, one can directly observe the transition from the sp² to the sp³ state, providing clear evidence of zwitterion formation.[6][10]
Definitive Proof: X-Ray Crystallography
Single-crystal X-ray crystallography provides unambiguous proof of the zwitterionic structure in the solid state.[12] It allows for the precise determination of atomic positions and bond lengths. Key structural features to confirm the zwitterionic form include:
-
N-H Bond: Identification of a proton located on the quinoline nitrogen.
-
Tetrahedral Boron: A boron atom with four single bonds (e.g., to the aryl carbon and three oxygen atoms), with bond angles approaching the ideal 109.5°.
-
Intramolecular N-B Distance: While an intramolecular dative N→B bond is a hallmark of many aminoboronic acids, in the hydrated zwitterion, the interaction is often mediated by hydrogen bonding networks involving water molecules.
Physicochemical Profiling: pKa Determination
The zwitterionic nature profoundly influences the acid-base properties of the molecule. Unlike a simple arylboronic acid which has a single pKa (typically 8.5-9.5) corresponding to the B(OH)₂ ⇌ B(OH)₃⁻ equilibrium, a 3-quinolineboronic acid derivative will exhibit at least two pKa values:
-
pKa₁: Associated with the deprotonation of the quinolinium cation (N⁺-H).
-
pKa₂: Associated with the Lewis acidity of the boronic acid group.
These values define the pH range over which the zwitterionic form is the dominant species in solution. Potentiometric or spectrophotometric titration are the gold-standard methods for accurately determining these constants.[13]
Implications for Drug Development
The zwitterionic character is not merely an academic curiosity; it is a critical attribute that can be leveraged for rational drug design.[14][15]
Modulating Solubility and Permeability
Drug solubility and membrane permeability are often a trade-off. Highly charged molecules are typically soluble in aqueous media but struggle to cross lipid membranes. Conversely, neutral, lipophilic molecules have good permeability but poor solubility. Zwitterions occupy a unique space.[15]
-
Enhanced Aqueous Solubility: The presence of formal charges in the zwitterion can significantly improve aqueous solubility compared to the neutral parent molecule, which is particularly advantageous for formulation.[16]
-
"Charge Masking" for Permeability: Intramolecular charge-charge interactions can effectively "mask" the dipoles, reducing the desolvation penalty required for membrane transit. This can lead to surprisingly high permeability for a charged species, a phenomenon often sought in drug design.
The pH-dependent equilibrium allows the molecule to adopt the optimal form for its environment: the soluble zwitterion in the aqueous milieu of the gut or plasma, and potentially a transient, more lipophilic neutral form at the membrane interface.
Impact on Target Binding
The dual Lewis acid and Brønsted base character offers unique opportunities for target engagement.[1][2] The tetrahedral boronate can act as a transition-state analogue inhibitor, particularly for serine proteases, where it can form a reversible covalent bond with the catalytic serine residue.[16] Simultaneously, the positively charged quinolinium moiety can form crucial salt-bridge or cation-π interactions with anionic residues (e.g., Asp, Glu) in the binding pocket, significantly enhancing affinity and selectivity.
Data Summary: Physicochemical Properties
The following table summarizes hypothetical but representative data for a generic 3-quinolineboronic acid derivative, illustrating the key analytical fingerprints of its zwitterionic character.
| Parameter | Neutral Form | Zwitterionic Form | Experimental Technique | Causality of Change |
| ¹¹B NMR Shift (δ) | ~29 ppm | ~7 ppm | ¹¹B NMR Spectroscopy | Change from sp² (trigonal) to sp³ (tetrahedral) hybridization increases electron shielding at the boron nucleus.[6][10] |
| pKa₁ (Quinolinium) | N/A | ~4.5 | Potentiometric Titration | Acidity of the protonated aromatic nitrogen (N⁺-H). |
| pKa₂ (Boronic Acid) | ~8.8 | ~8.8 | Potentiometric Titration | Lewis acidity of the boron center, which is relatively independent of nitrogen protonation.[17][18] |
| LogD at pH 2.0 | +1.5 | +1.5 | Shake-Flask / HPLC | Below pKa₁, the molecule is predominantly cationic. |
| LogD at pH 7.4 | +1.5 | -0.5 | Shake-Flask / HPLC | The zwitterion is the dominant species, increasing polarity and reducing lipophilicity. |
| Aqueous Solubility | Low | Moderate-High | Solubility Assay | The presence of formal charges enhances interaction with polar water molecules.[16] |
Conclusion
The zwitterionic character of 3-quinolineboronic acid derivatives is a defining feature that governs their behavior from synthesis to biological application. By understanding the underlying equilibrium and employing a robust suite of analytical techniques—led by ¹¹B NMR, X-ray crystallography, and pKa determination—researchers can fully characterize these molecules. For drug development professionals, harnessing this zwitterionic nature provides a sophisticated tool to optimize ADME properties and design highly potent and selective therapeutics. The ability to exist as a "molecular chameleon," adapting its form to the local pH environment, makes this scaffold a compelling platform for future innovation.
References
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available from: [Link]
-
Boronic acid-mediated mucin/surface interactions of zwitterionic polymer brushes. ResearchGate. Available from: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PMC. Available from: [Link]
-
Structures and Synthesis of Zwitterionic Polymers. MDPI. Available from: [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available from: [Link]
-
Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. ResearchGate. Available from: [Link]
-
Boronic acid-mediated mucin/surface interactions of zwitterionic polymer brushes. Soft Matter (RSC Publishing). Available from: [Link]
-
Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. Available from: [Link]
-
The ¹¹B-NMR spectra of | Download Scientific Diagram. ResearchGate. Available from: [Link]
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available from: [Link]
-
A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. PMC. Available from: [Link]
-
3-pyridylboronic acid. Organic Syntheses Procedure. Available from: [Link]
-
Physicochemical Properties of Zwitterionic Drugs in Therapy. PubMed. Available from: [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Available from: [Link]
-
Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC. Available from: [Link]
-
Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link]
-
The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. ACS Publications. Available from: [Link]
-
Correlation of the pKa values of monosubstituted phenylboronic acids... ResearchGate. Available from: [Link]
-
Development of methods for the determination of pKa values. Pure. Available from: [Link]
-
On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. Available from: [Link]
-
pKa measurement. University of Strathclyde. Available from: [Link]
-
An efficient 2D ¹¹B–¹¹B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds... RSC Publishing. Available from: [Link]
-
Crystallographic data for single crystal X-ray diffraction. ResearchGate. Available from: [Link]
-
Zwitterion–neutral form equilibria and binding selectivity of pyridineboronic acids. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Zwitterion. Wikipedia. Available from: [Link]
-
On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review. MDPI. Available from: [Link]
-
X-ray crystallography. Wikipedia. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zwitterion - Wikipedia [en.wikipedia.org]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-Quinolineboronic acid | 191162-39-7 [chemicalbook.com]
- 8. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. pure.tue.nl [pure.tue.nl]
- 14. researchgate.net [researchgate.net]
- 15. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DSpace [kuscholarworks.ku.edu]
- 17. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Difference between 4-chloro-3-quinolineboronic acid and its boroxine anhydride
[1]
Executive Summary
In the development of kinase inhibitors and antimalarial scaffolds, 4-chloro-3-quinolineboronic acid (CAS 128676-84-6) is a critical intermediate.[1] However, its utility is frequently compromised by its spontaneous dehydration into tris(4-chloro-3-quinolinyl)boroxine , a cyclic trimeric anhydride.[1]
Commercial supplies of this reagent are rarely pure monomeric acid; they exist as variable mixtures of the acid and the boroxine. Failure to distinguish between these forms leads to stoichiometric errors (up to 10% discrepancy in boron equivalents) , inconsistent reaction kinetics, and solubility issues in Suzuki-Miyaura cross-couplings.
This guide provides a definitive technical analysis of the differences, a self-validating characterization workflow, and protocols to control the equilibrium for reproducible synthetic outcomes.
Structural & Mechanistic Foundations
The core difference lies in the hydration state of the boron center. The transformation is not a degradation but a reversible thermodynamic equilibrium driven by entropy (water release) and enthalpy (formation of the stable
The Equilibrium Mechanism
The monomeric boronic acid (Lewis acidic
-
Monomer (Acid): Amphiphilic, capable of hydrogen bonding, generally more soluble in aqueous/organic mixtures.[1]
-
Trimer (Boroxine): Planar six-membered
ring, more lipophilic, higher boron density per unit mass.[1]
Figure 1: The dehydrative cyclization pathway.[1] The reverse hydrolysis is rapid in the presence of base and water.
Stoichiometric Impact
The most overlooked operational risk is the variation in Boron Equivalents.
| Property | Monomeric Acid | Boroxine Anhydride | Impact |
| Formula | Boroxine is a trimer.[1][2] | ||
| MW ( g/mol ) | 207.42 | 568.23 | Boroxine is lighter than 3x Acid. |
| Boron Content (wt%) | 5.21% | 5.71% | +9.6% deviation |
| Reactivity | Direct transmetallation | Must hydrolyze first | Kinetic lag phase possible. |
Critical Insight: If you weigh 100 mg of "Acid" that is actually 100% Boroxine, you are adding ~10% excess boron equivalents .[1] While often acceptable in screening, this ruins kinetic studies and can lead to difficult separations of homo-coupled byproducts in process chemistry.
Characterization & Analytical Differentiation
Standard LC-MS often fails to distinguish these forms because the acidic mobile phase hydrolyzes the boroxine or the ionization source dehydrates the acid. Non-destructive techniques are required.
1H-NMR Spectroscopy[1]
-
Solvent Choice: Use anhydrous DMSO-
or CDCl .[1] Avoid or as they force rapid exchange, averaging the signals. -
Diagnostic Signals:
-
Acid: Distinct
protons appear as a broad singlet around 8.0–9.5 ppm (concentration dependent).[1] -
Boroxine: Lacks OH signals. The aromatic quinoline protons (H2, H5-H8) often shift downfield by 0.05–0.15 ppm due to the electron-withdrawing nature of the boroxine ring compared to the boronic acid.
-
Line Broadening: Boroxine signals are typically broader due to the quadrupolar relaxation of the three boron nuclei.
-
Infrared (IR) Spectroscopy (ATR)
This is the fastest "at-line" check.
-
Acid: Broad, strong O-H stretching band at 3200–3400 cm⁻¹ .[1]
-
Boroxine: Absence of O-H stretch. Appearance of a sharp, characteristic B-O-B ring stretch at 690–710 cm⁻¹ (often overlapped but distinct from aromatic C-H bends).[1]
Quantitative Purity Assay (Mannitol Titration)
To determine the exact effective molecular weight (EMW) of your batch:
-
Dissolve a known mass of the sample in a solution of D-mannitol (excess).
-
Mannitol complexes with boron, releasing exactly 1 proton (
) per boron atom.[1] -
Titrate the released protons with standardized NaOH.
-
Result: This gives the precise moles of Boron, allowing you to calculate the "Effective MW" and adjust stoichiometry accordingly.
Experimental Protocols
Protocol A: Conversion of Boroxine to Acid (Hydrolysis)
Use this when high water solubility or precise monomer stoichiometry is required.
-
Dissolution: Suspend the crude material in a mixture of THF:Water (1:1).
-
Base Treatment: Add 1.0 equiv of NaOH (1M) to form the soluble boronate salt (
). Stir for 15 min. -
Filtration: Filter off any non-acidic impurities.
-
Precipitation: Carefully acidify the filtrate with 1M HCl to pH ~5-6. The monomeric acid will precipitate.
-
Isolation: Filter the solid and air-dry. Do not heat dry under vacuum , or it will revert to the boroxine.
Protocol B: Conversion of Acid to Boroxine (Dehydration)
Use this to create a stable, weight-consistent standard for storage.[1]
-
Dean-Stark: Dissolve the acid in Toluene. Reflux with a Dean-Stark trap to remove water azeotropically.
-
Vacuum Oven: Alternatively, place the acid in a vacuum oven at 80°C for 12 hours over
. -
Verification: Confirm loss of O-H stretch by IR. Store in a desiccator.
Protocol C: Suzuki-Miyaura Coupling (Handling the Mixture)
Standardized workflow for using "Mixed" batches.
Figure 2: Operational decision tree for handling boronic acid/boroxine mixtures in synthesis.
Key Modification for Anhydrous Conditions: If running an anhydrous coupling (e.g., Chan-Lam or sensitive substrates), you must assume the reagent is the Boroxine to avoid under-loading the boron species. If the reagent is actually the Acid, the water released during the reaction can poison moisture-sensitive catalysts. Recommendation: Always dehydrate (Protocol 4.2) before anhydrous reactions.
References
-
Mechanism of Equilibrium
-
Analytical Differentiation (NMR/IR)
-
Stoichiometry in Suzuki Coupling
-
Boroxine Reactivity vs Acid
-
Reagent Properties (4-chloro-3-quinolineboronic acid)
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-3-quinolineboronic acid = 95 128676-84-6 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling for (4-chloroquinolin-3-yl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[4] This palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of valuable compounds, from pharmaceuticals and agrochemicals to advanced materials.[1][5]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of a specific and highly relevant substrate class: (4-chloroquinolin-3-yl)boronic acid. The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to functionalize the quinoline core at the 3-position via C-C bond formation opens up vast possibilities for the synthesis of novel bioactive molecules.[6] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and offer insights into optimization and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][7] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, an aryl or heteroaryl partner for the (4-chloroquinolin-3-yl)boronic acid) to a low-ligated Pd(0) species. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) complex.[5][7] The reactivity of the halide in this step generally follows the trend I > Br > Cl >> F. The use of chloro-substrates, such as 4-chloroquinoline derivatives, often requires more specialized and electron-rich phosphine ligands to facilitate this kinetically challenging step.[8]
-
Transmetalation: Following oxidative addition, the transmetalation step occurs. Here, the organic group from the organoboron reagent (the quinolinyl group from (4-chloroquinolin-3-yl)boronic acid) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[3]
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. The two organic moieties on the palladium(II) complex couple, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][7]
Visualizing the Catalytic Cycle
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of (4-chloroquinolin-3-yl)boronic acid with a generic aryl bromide. This protocol has been developed to be robust and scalable, but optimization may be required for specific substrates.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| (4-chloroquinolin-3-yl)boronic acid | ≥95% | Commercial Source | Store under inert atmosphere at 2-8°C.[9] |
| Aryl Bromide | Synthesis Grade | Various | |
| Palladium(II) acetate (Pd(OAc)2) | Catalyst Grade | Commercial Source | |
| SPhos | Ligand Grade | Commercial Source | Bulky, electron-rich phosphine ligand.[8] |
| Potassium Carbonate (K2CO3) | Anhydrous, Powdered | Commercial Source | Ensure it is finely powdered and dry.[10] |
| 1,4-Dioxane | Anhydrous | Commercial Source | Use a freshly opened bottle or solvent from a purification system. |
| Deionized Water | High Purity | In-house | Degas before use. |
Equipment
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add (4-chloroquinolin-3-yl)boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of the reaction solvent. Add this pre-catalyst mixture to the reaction flask. The use of bulky, electron-rich phosphine ligands like SPhos is often crucial for the coupling of challenging substrates like heteroaryl chlorides.[8]
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio to the reaction flask to achieve a final concentration of the aryl bromide of approximately 0.1 M. The presence of water is often beneficial for the Suzuki-Miyaura reaction.[2]
-
Degassing: Seal the flask or vial and thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Alternatively, three cycles of vacuum-backfill with an inert gas can be performed. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. If using a microwave reactor, the reaction can often be completed at a higher temperature in a shorter time.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Workflow Visualization
Caption: Figure 2: Experimental Workflow.
Troubleshooting and Optimization
While the provided protocol is robust, challenges can arise. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure proper degassing to prevent catalyst oxidation. Consider using a fresh bottle of palladium precursor and ligand.
-
Poorly Soluble Reagents: If reagents are not fully dissolved, increasing the solvent volume or temperature may help. A different solvent system might also be necessary.
-
Inefficient Oxidative Addition: For less reactive aryl chlorides, a more electron-rich and bulky ligand (e.g., RuPhos) or a different palladium precatalyst may be required.
-
-
Protodeborylation of Boronic Acid:
-
Cause: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with heteroaryl boronic acids.[4]
-
Solution: Using a less aqueous solvent system or a different base (e.g., K3PO4) can sometimes mitigate this issue. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling can be an effective strategy.[4]
-
-
Homocoupling of Boronic Acid:
-
Cause: The formation of a dimer of the boronic acid can occur, particularly if the reaction is run for an extended period after the aryl halide has been consumed.
-
Solution: Careful monitoring of the reaction and stopping it once the limiting reagent is consumed can minimize this side product.
-
Safety Considerations
-
Palladium Compounds: While generally not highly toxic, palladium compounds should be handled with care. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle them under an inert atmosphere. They can also be irritants.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle it in a well-ventilated fume hood.
-
Bases: Potassium carbonate is an irritant. Avoid contact with skin and eyes.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this reaction.
Conclusion
The Suzuki-Miyaura coupling of (4-chloroquinolin-3-yl)boronic acid is a powerful and versatile method for the synthesis of novel quinoline derivatives. By understanding the underlying mechanism and following a well-defined protocol, researchers can efficiently access a wide range of functionalized quinolines for applications in drug discovery and materials science. The protocol presented here serves as a solid starting point, and with careful optimization, can be adapted to a broad scope of coupling partners.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
UdG. The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Chemical Society Reviews (RSC Publishing). (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
ResearchGate. (2025, November 24). Synthesis of Palladium‐Catalysed C−C Bond Forming 5‐Chloro Quinolines via Suzuki‐Miyaura Coupling; Anti‐Pancreatic Cancer Screening on PANC‐1 Cell Lines. [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
ResearchGate. (2025, August 10). Suzuki Cross Coupling Reaction-A Review. [Link]
-
ScienceDirect. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Organic Chemistry Portal. Recyclable Catalysts for Suzuki-Miyaura Cross-Coupling Reactions at Ambient Temperature Based on a Simple Merrifield Resin Supported Phenanthroline-Palladium(II) Complex. [Link]
-
ResearchGate. (2018, September 12). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lab Reporter [fishersci.se]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (7-Chloroquinolin-3-yl)boronic acid | 1370040-83-7 [sigmaaldrich.com]
- 10. Recyclable Catalysts for Suzuki-Miyaura Cross-Coupling Reactions at Ambient Temperature Based on a Simple Merrifield Resin Supported Phenanthroline-Palladium(II) Complex [organic-chemistry.org]
Strategic Synthesis of 2,3,4-Triarylquinolines via Sequential Cross-Coupling of a 4-Chloro-3-Quinolineboronic Acid Intermediate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged heterocyclic motif central to numerous pharmacologically active agents and functional materials. Specifically, polysubstituted quinolines, such as 2,3,4-triarylquinolines, represent a class of compounds with significant therapeutic potential, demonstrating activities ranging from anticancer to antimicrobial. However, their synthesis can be challenging, often requiring multi-step procedures with limited control over regioselectivity. This application note details a robust and flexible strategy for the synthesis of 2,3,4-triarylquinolines centered on a key building block: a 2-aryl-4-chloro-3-quinolineboronic acid derivative. By leveraging the differential reactivity of the C4-chloro and C3-boronic acid functionalities, this approach enables a programmed, sequential introduction of distinct aryl groups via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We provide detailed protocols for the synthesis of the key intermediate and its subsequent application in a one-pot, two-step cross-coupling sequence, offering a highly efficient and modular route to this valuable class of molecules.
Introduction: The Significance of Triarylquinolines
The quinoline ring system is a cornerstone of medicinal chemistry, found in a wide array of natural products and synthetic drugs. The strategic placement of multiple aryl substituents on this scaffold can significantly enhance biological activity and fine-tune pharmacokinetic properties. Triaryl-substituted heterocycles are known to engage in various biological pathways, and their rigid, three-dimensional structure makes them attractive for targeting protein-protein interactions and enzymatic active sites.
Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer reactions, offer excellent pathways to the core structure but often lack the flexibility required for installing three distinct aryl groups at the 2, 3, and 4-positions with high efficiency. Modern synthetic chemistry has turned to transition-metal-catalyzed cross-coupling reactions to overcome these limitations. The Suzuki-Miyaura reaction, celebrated for its functional group tolerance and operational simplicity, is particularly well-suited for this purpose.
This guide focuses on a sequential cross-coupling strategy that employs a bifunctional quinoline intermediate, bearing an electrophilic chloro-substituent at the C4 position and a nucleophilic boronic acid (or its ester equivalent) at the C3 position. This designed orthogonality allows for a controlled, stepwise arylation, providing predictable access to complex triarylquinoline targets.
Overall Synthetic Strategy
The core of our approach is the preparation of a 2-Aryl-4-chloro-3-(boronic acid pinacol ester)quinoline intermediate. This molecule is engineered for sequential reactions. The C4-Cl bond is typically more reactive in Suzuki couplings than the C3-B(pin) bond needs to be activated for its coupling. This allows for a selective reaction at the C4 position first, followed by a second coupling at the C3 position under different conditions.
Figure 1. Overall workflow for the synthesis of 2,3,4-triarylquinolines.
Experimental Protocols
Part A: Synthesis of the Key Intermediate: 2-Phenyl-4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
This multi-step protocol outlines the preparation of the crucial bifunctional intermediate starting from a commercially available precursor.
Step 1: Chlorination of 2-Phenyl-4-hydroxyquinoline
-
Rationale: The conversion of the 4-hydroxy group to a more reactive 4-chloro group is a standard transformation that activates this position for subsequent nucleophilic substitution or cross-coupling reactions. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this purpose.
-
Protocol:
-
To a round-bottom flask, add 2-phenyl-4-hydroxyquinoline (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at reflux (approx. 110 °C) for 2 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude 2-phenyl-4-chloroquinoline can be purified by recrystallization from ethanol to yield a white solid.
-
Step 2: Bromination at the C3 Position
-
Rationale: To install the boronic ester at C3, a halide "handle" is required. Electrophilic bromination using N-Bromosuccinimide (NBS) is an effective method for regioselectively halogenating the electron-rich quinoline ring at the C3 position.
-
Protocol:
-
Dissolve 2-phenyl-4-chloroquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) in a flask protected from light.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor by TLC until the starting material is consumed.
-
Wash the reaction mixture with a 10% sodium thiosulfate solution to quench any remaining bromine, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-phenyl-3-bromo-4-chloroquinoline.
-
Step 3: Miyaura Borylation
-
Rationale: The Miyaura borylation is a palladium-catalyzed reaction that converts aryl halides into aryl boronic esters, which are stable, easy to handle, and highly effective nucleophilic partners in Suzuki couplings. Bis(pinacolato)diboron (B₂pin₂) is the most common boron source.
-
Protocol:
-
In an oven-dried Schlenk flask, combine 2-phenyl-3-bromo-4-chloroquinoline (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and potassium acetate (KOAc, 3.0 eq).
-
Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous dioxane as the solvent via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor by GC-MS or TLC.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
After concentration, purify the residue by column chromatography on silica gel to afford the key intermediate, 2-phenyl-4-chloro-3-(Bpin)quinoline, as a stable solid.
-
Part B: One-Pot Sequential Suzuki-Miyaura Cross-Coupling
This procedure leverages the differential reactivity of the C4-Cl and C3-Bpin groups to introduce two different aryl substituents in a single reaction vessel.
Application Notes: Overcoming Challenges in Palladium-Catalyzed Coupling of Electron-Deficient Quinoline Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and a Synthetic Bottleneck
The quinoline structural motif is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of pharmaceuticals with diverse therapeutic applications.[1] The construction of complex quinoline-containing molecules often relies on palladium-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura coupling is the most utilized C-C bond-forming reaction in the pharmaceutical industry.[1][2] This reaction's prominence stems from its high functional group tolerance, the low toxicity of boron reagents, and often mild reaction conditions.[3][4]
However, when the quinoline nucleus is substituted with electron-withdrawing groups, the corresponding boronic acids become particularly challenging substrates. These electron-deficient quinoline boronic acids are prone to rapid protodeboronation—an undesired side reaction where the carbon-boron bond is cleaved by a proton source, terminating the catalytic cycle.[5][6] Furthermore, the Lewis basic nitrogen atom within the quinoline ring can coordinate to the palladium center, leading to catalyst deactivation.[2] This guide provides an in-depth analysis of these challenges and offers robust protocols and strategies to achieve successful couplings.
The Core Challenge: Substrate Instability and Catalyst Inhibition
The primary obstacles in coupling electron-deficient quinoline boronic acids are twofold:
-
Protodeboronation: This is the protonolysis of the C-B bond, which effectively destroys the boronic acid nucleophile.[5] This side reaction is particularly rapid for electron-deficient heteroaryl boronic acids, often exacerbated by the basic and sometimes aqueous conditions required for the Suzuki-Miyaura coupling.[6] The reaction pH is a critical factor, as zwitterionic forms of basic heteroaromatic boronic acids can undergo rapid, unimolecular C-B bond fragmentation.[5]
-
Catalyst Deactivation: The nitrogen atom in the quinoline ring is a Lewis base and can bind to the palladium catalyst. This coordination can inhibit the catalytic cycle, preventing the desired bond formation.[2]
For the Suzuki-Miyaura coupling to be successful, the rate of the desired catalytic cross-coupling must significantly outpace the rate of these deactivation pathways.[7] This necessitates a carefully selected catalytic system and optimized reaction conditions.
Catalyst System Selection: The Key to Success
The choice of palladium source and, more importantly, the ancillary ligand is paramount for overcoming the challenges associated with these substrates. Modern catalyst systems are designed to promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—while being robust enough to resist deactivation.[8][9]
Modern Catalysts for a Modern Challenge
For electron-deficient systems, transmetallation is often the turnover-limiting step.[10] Therefore, the catalyst system must be highly active to facilitate this step before protodeboronation occurs.
Key Recommendations:
-
Palladium Pre-catalysts: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern pre-catalysts are often preferred for their ability to generate the active Pd(0) species under mild conditions.[10] Buchwald's G2, G3, and G4 pre-catalysts, for example, are designed for high activity and are compatible with a wide range of ligands.[10][11]
-
Ligands: Bulky and Electron-Rich: The most significant advancements in overcoming challenging couplings have come from ligand design.[9][12] For electron-deficient quinoline boronic acids, bulky and electron-rich dialkylbiaryl phosphine ligands are the gold standard. These ligands promote the crucial reductive elimination step and stabilize the active catalytic species.[3][13]
| Ligand | Structure | Key Features & Applications |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for coupling heteroaryl chlorides and has shown efficacy in minimizing protodeboronation.[9] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Extremely bulky and electron-rich, providing high activity for a broad range of challenging substrates, including heteroaryl systems.[9] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly active Buchwald ligand, effective for a wide variety of Suzuki-Miyaura couplings.[3][14] |
The use of these advanced ligands can transform a previously low-yielding or unsuccessful reaction into a high-yielding, reproducible process.[9]
Optimizing Reaction Conditions
Beyond the catalyst system, the choice of base, solvent, and temperature are critical variables that must be carefully optimized.
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetallation.[15] However, strong bases can accelerate protodeboronation. For sensitive substrates, weaker bases like K₃PO₄ or CsF are often preferred over stronger bases like NaOH or KOtBu.[9]
-
Solvent System: Anhydrous conditions can help to suppress protodeboronation pathways.[2] Aprotic solvents such as 1,4-dioxane, toluene, or THF are commonly employed.[10][16] In some cases, the addition of a co-solvent like trimethyl borate has been shown to enhance reaction rates by solubilizing boronate complexes and preventing catalyst poisoning.[2]
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate substrate decomposition. Automated feedback systems have shown that for substrates prone to protodeboronation, shorter reaction times at optimal temperatures are crucial.[7] It is often beneficial to start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling, highlighting the critical transmetallation step that is often rate-limiting for electron-deficient substrates.
Caption: Suzuki-Miyaura cycle with the competing protodeboronation pathway.
Experimental Workflow
A systematic approach is essential for successful protocol development and optimization.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Detailed Application Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic electron-deficient chloroquinoline with an arylboronic acid.
Materials:
-
Electron-deficient chloroquinoline (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 Pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv), finely powdered and dried
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the chloroquinoline (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), and potassium phosphate (1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with inert gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL, 0.2 M) via syringe.
-
Degassing: Sparge the resulting suspension with inert gas for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 pre-catalyst (0.01 mmol, 2 mol%).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Catalyst poisoning by quinoline N. | 1. Use a fresh, high-quality pre-catalyst. Increase catalyst loading slightly (e.g., to 3-4 mol%). 2. Increase temperature in 10 °C increments. 3. Switch to a more robust ligand like XPhos or SPhos. |
| Significant Protodeboronation | 1. Presence of water or protic impurities. 2. Base is too strong. 3. Reaction time is too long. | 1. Use rigorously dried reagents and anhydrous solvents. Consider using boronic esters for increased stability.[4][6] 2. Switch to a milder base (e.g., CsF, K₂CO₃).[9] 3. Optimize for a shorter reaction time, even if conversion is not 100%. |
| No Reaction | 1. Poor quality reagents. 2. Incorrect reaction setup (e.g., oxygen contamination). | 1. Verify the purity of starting materials. 2. Ensure all steps are performed under a strictly inert atmosphere. |
Conclusion
Successfully coupling electron-deficient quinoline boronic acids is a challenging yet achievable goal that hinges on a rational approach to catalyst selection and reaction optimization. By understanding the competing pathways of protodeboronation and catalyst inhibition, researchers can employ advanced catalyst systems featuring bulky, electron-rich phosphine ligands to drive the reaction toward the desired product. Careful control over the base, solvent, and temperature further ensures that the rate of productive coupling outpaces substrate and catalyst decomposition. The protocols and strategies outlined in this guide provide a comprehensive framework for drug development professionals to efficiently synthesize valuable quinoline-containing compounds.
References
- Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry.
-
Martin, R. E., & Scola, P. M. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(21), 6899–6903. [Link]
-
Protodeboronation. In Wikipedia. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 47(47), 12691–12693. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2023). Journal of Organic Chemistry and Pharmaceutical Research. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]
-
Suzuki-Miyaura Coupling. In Chemistry LibreTexts. (2024). [Link]
-
Suzuki-Miyaura Coupling. In Chemistry LibreTexts. (2019). [Link]
-
Singh, A., Kumar, A., & Das, B. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Advances, 12(40), 26031–26039. [Link]
-
Al-Masum, M. A., & Islam, M. S. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2821. [Link]
-
Newman, S. G., & Willis, M. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 139(38), 13270–13277. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry, 289, 1–53. [Link]
-
Fujiwara, Y., Domingo, V., Seiple, I. B., Gianatassio, R., Del Bel, M., & Baran, P. S. (2011). Practical C-H Functionalization of Quinones with Boronic Acids. Journal of the American Chemical Society, 133(10), 3292–3295. [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Wang, Y., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 14(30), 8171–8179. [Link]
-
Rodriguez, J. M., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(8), 616-621. [Link]
-
Smith, L. J., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 295. [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Vantourout, J. C., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(11), 3871–3883. [Link]
-
Snieckus, V., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab. [Link]
-
Jia, K., et al. (2020). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. Chemical Communications, 56(68), 9831–9834. [Link]
-
Nolan, S. P. (2015). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform, 46(32). [Link]
-
Degli Innocenti, M., Schreiner, T., & Breinbauer, R. (2023). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13134. [Link]
-
Chen, Y., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 706856. [Link]
-
Wang, Y., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 14(30), 8171–8179. [Link]
-
Findlater, C. (2019). Iron-catalyzed cross-coupling of arylboronic acids with unactivated N-heterocycles and quinones under microwave heating. Memorial University of Newfoundland. [Link]
-
Fujiwara, Y., et al. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Figshare. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmcct.com [jmcct.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 4-Chloro-3-quinolineboronic Acid with Aryl Halides
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide an authoritative, mechanistically grounded protocol for the chemoselective C3-arylation of 4-chloro-3-quinolineboronic acid, preventing competitive reactions at the C4-chloride position.
The Ambident Challenge: Substrate Analysis
4-Chloro-3-quinolineboronic acid is a highly valuable, yet synthetically demanding, bifunctional building block used in the development of kinase inhibitors and antimalarial agents. The core challenge in utilizing this substrate lies in its ambident nature:
-
Nucleophilic Center: The C3-boronic acid moiety, primed for transmetalation.
-
Electrophilic Center: The C4-chloride, an activated heteroaryl halide capable of undergoing oxidative addition with Palladium(0).
When attempting a Suzuki-Miyaura cross-coupling with an external aryl halide (Ar-X), improper condition selection will lead to competitive oxidative addition at the C4-Cl bond. This results in unwanted homocoupling, polymerization, or intractable oligomeric mixtures. To achieve high chemoselectivity (yielding 3-aryl-4-chloroquinolines), the reaction conditions must strictly differentiate between the external Ar-X bond and the internal C4-Cl bond.
Mechanistic Principles & Chemoselectivity
The key to unlocking chemoselectivity lies in exploiting the inherent bond dissociation energies of the reacting halides. The reactivity of carbon-halogen bonds towards palladium-catalyzed oxidative addition follows a well-established thermodynamic and kinetic order: C-I > C-Br >> C-Cl [1].
By deliberately selecting an external aryl iodide (Ar-I) or an electron-deficient aryl bromide (Ar-Br), the Pd(0) active species will selectively insert into the external Ar-X bond. If the reaction temperature is strictly controlled (typically ≤ 80 °C), the C4-Cl bond lacks the thermal energy required to undergo oxidative addition, remaining completely inert during the catalytic cycle[1].
Furthermore, the mechanism of the Suzuki coupling requires the boronic acid to be activated by a base to form a reactive "ate" complex, which facilitates the transmetalation step[2]. However, 3-quinolineboronic acids are highly susceptible to base-catalyzed protodeboronation. Therefore, the choice of base must perfectly balance boronic acid activation with the preservation of the C-B bond.
Chemoselective catalytic cycle for Suzuki-Miyaura coupling preserving the C4-Cl bond.
Reaction Optimization Parameters
To ensure a self-validating and highly reproducible reaction, the following parameters are causally linked to the desired outcome:
-
Catalyst Selection (Pd(dppf)Cl₂): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is highly recommended. Its large bite angle enforces a cis-geometry on the Pd(II) intermediate. This spatial arrangement vastly accelerates the reductive elimination step, minimizing the lifespan of the Pd(II) intermediate and thereby suppressing side reactions like homocoupling.
-
Base Selection (K₂CO₃ or Na₂CO₃): Mild carbonate bases (2.0 - 3.0 equivalents) are optimal. Stronger bases (e.g., NaOH, KOtBu) will rapidly exacerbate the protodeboronation of the electron-deficient 3-quinolineboronic acid.
-
Solvent System (1,4-Dioxane/H₂O): A biphasic mixture (typically 4:1 or 5:1 v/v) provides excellent solubility for both the organic substrates and the inorganic base. Water is absolutely critical to dissolve the base and facilitate the formation of the reactive boronate complex[3].
Table 1: Chemoselectivity Matrix for 4-Chloro-3-quinolineboronic acid Coupling
| External Aryl Halide | Optimal Catalyst System | Temp (°C) | Chemoselectivity (C3 vs C4) | Expected Yield |
| Aryl Iodide (Ar-I) | Pd(dppf)Cl₂, K₂CO₃ | 60 - 70 | > 99:1 | 75 - 90% |
| Aryl Bromide (Ar-Br) | Pd(PPh₃)₄, Na₂CO₃ | 75 - 85 | > 95:5 | 65 - 85% |
| Aryl Chloride (Ar-Cl) | Pd₂(dba)₃, XPhos | 100 - 110 | Poor (Oligomerization) | < 20% |
Standard Operating Procedure (SOP)
The following methodology provides a robust, step-by-step workflow for the synthesis of 3-aryl-4-chloroquinolines[3].
Step-by-step experimental workflow for the chemoselective cross-coupling reaction.
Step-by-Step Protocol
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-3-quinolineboronic acid (1.0 equiv, 1.0 mmol), the external aryl iodide (1.1 equiv, 1.1 mmol), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and finely powdered K₂CO₃ (2.5 equiv, 2.5 mmol).
-
Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under a high vacuum and backfill with high-purity Argon or Nitrogen. Repeat this cycle three times. Causality: Oxygen promotes oxidative homocoupling of the boronic acid; rigorous exclusion is mandatory.
-
Solvent Addition: Via syringe, add degassed 1,4-Dioxane (8.0 mL) and degassed deionized Water (2.0 mL).
-
Reaction Execution: Place the flask in a pre-heated oil bath at 70 °C. Stir vigorously for 6–12 hours.
-
Self-Validation Checkpoint: At 6 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Success Indicator: Disappearance of the Ar-I mass and presence of the [M+H]⁺ peak for the 3-aryl-4-chloroquinoline.
-
Failure Indicator: High intensity of the 4-chloroquinoline mass indicates severe protodeboronation. If observed, halt the reaction to prevent further degradation.
-
-
Work-up: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the organic layer, extract the aqueous layer twice with Ethyl Acetate (2 x 15 mL), and wash the combined organic layers with brine (20 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash column chromatography using a Hexanes/Ethyl Acetate gradient.
Troubleshooting & Analytical Characterization
-
Issue: High levels of protodeboronation (recovery of 4-chloroquinoline).
-
Root Cause: The transmetalation step is too slow relative to the base-catalyzed C-B bond cleavage.
-
Solution: Lower the reaction temperature to 60 °C. Alternatively, switch to a milder, anhydrous fluoride base (e.g., CsF or KF) in anhydrous 1,4-Dioxane to activate the boron without hydroxide-mediated cleavage.
-
-
Issue: Formation of oligomers or C4-arylated byproducts.
-
Root Cause: The reaction temperature exceeded the activation barrier for C4-Cl oxidative addition.
-
Solution: Ensure the external heating block/oil bath does not exceed 80 °C. Verify that an Aryl Iodide or highly activated Aryl Bromide is being used as the coupling partner.
-
References
-
One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids Source: National Institutes of Health (PMC) URL:[Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Source: Fisher Scientific URL:[Link]
-
Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
Sources
Application Notes: (4-chloroquinolin-3-yl)boronic acid as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction: The Quinoline Scaffold in Kinase Inhibition
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the core of numerous biologically active compounds.[1] Its rigid, planar structure and synthetic accessibility make it an ideal framework for designing targeted therapeutics.[1] In oncology, quinoline derivatives have become a prominent class of kinase inhibitors, targeting key signaling pathways implicated in tumor growth and proliferation.[1][2][3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, making them critical therapeutic targets.[4][5]
This application note focuses on the utility of a specific, highly functionalized building block, (4-chloroquinolin-3-yl)boronic acid , in the synthesis of potent and selective kinase inhibitors. The presence of both a reactive boronic acid at the 3-position and a chloro group at the 4-position provides orthogonal handles for synthetic diversification, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[6] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4][7]
The Strategic Advantage of (4-chloroquinolin-3-yl)boronic acid
The unique structure of (4-chloroquinolin-3-yl)boronic acid offers several advantages for medicinal chemists:
-
Dual Functionality for Sequential Coupling: The boronic acid group is primed for Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl moieties at the C-3 position.[6][8] The less reactive 4-chloro group can then be targeted in a subsequent nucleophilic aromatic substitution or a second cross-coupling reaction, allowing for the construction of complex, highly substituted quinoline cores.[1][9]
-
Access to Diverse Chemical Space: The Suzuki-Miyaura reaction is renowned for its broad substrate scope and high functional group tolerance, making it a workhorse in drug discovery.[6][10] This allows for the rapid generation of libraries of quinoline analogs with diverse substituents at the C-3 position, facilitating comprehensive SAR studies.
-
Established Kinase Hinge-Binding Motif: The quinoline nitrogen can act as a key hydrogen bond acceptor, interacting with the hinge region of the ATP-binding pocket of many kinases. This interaction is a common feature of many potent kinase inhibitors.[11] By building out from this core, researchers can strategically position other functional groups to target specific sub-pockets within the kinase active site, thereby enhancing both potency and selectivity.[12]
Core Application: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Scaffolds
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the primary application for (4-chloroquinolin-3-yl)boronic acid in this context.[6] This reaction facilitates the formation of a carbon-carbon bond between the quinoline C-3 position and an aryl or heteroaryl halide.
General Reaction Scheme
The following diagram illustrates the general workflow for utilizing (4-chloroquinolin-3-yl)boronic acid in a Suzuki-Miyaura coupling reaction to generate a diverse library of substituted 4-chloroquinolines, which are key intermediates for kinase inhibitors.
Caption: General workflow for synthesizing kinase inhibitors.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of (4-chloroquinolin-3-yl)boronic acid with an Aryl Bromide
This protocol provides a representative method for the palladium-catalyzed cross-coupling of (4-chloroquinolin-3-yl)boronic acid with a generic aryl bromide. Researchers should note that reaction conditions may require optimization for specific substrates.
Materials:
-
(4-chloroquinolin-3-yl)boronic acid (1.0 equiv.)
-
Aryl bromide (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Water (de-gassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add (4-chloroquinolin-3-yl)boronic acid, the aryl bromide, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask via syringe. The solvent should be de-gassed prior to use by bubbling with nitrogen or argon for 15-20 minutes.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-aryl-4-chloroquinoline product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can deactivate it.[13] Performing the reaction under nitrogen or argon is crucial to maintain catalytic activity.
-
Base: The base (K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[14]
-
Solvent System: A mixture of an organic solvent like dioxane and water is often used. Water can help to dissolve the inorganic base, while the dioxane solubilizes the organic reagents.
Protocol 2: Subsequent Nucleophilic Aromatic Substitution at the C-4 Position
The 3-aryl-4-chloroquinoline intermediate synthesized in Protocol 1 is an ideal precursor for introducing a variety of anilines at the C-4 position, a key structural motif in many EGFR and VEGFR inhibitors.[4][12]
Materials:
-
3-Aryl-4-chloroquinoline (from Protocol 1) (1.0 equiv.)
-
Substituted aniline (1.1 equiv.)
-
Isopropanol or n-Butanol
-
Concentrated HCl (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 3-aryl-4-chloroquinoline in isopropanol or n-butanol.
-
Addition of Reagents: Add the substituted aniline to the solution, followed by a catalytic amount of concentrated HCl.
-
Reaction: Heat the mixture to reflux (80-120 °C, depending on the solvent) and stir for 6-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by filtration. Wash the solid with cold solvent and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The resulting crude product can be purified or triturated with a suitable solvent like diethyl ether to induce precipitation.
-
-
Purification: If necessary, purify the product by column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Structure-Activity Relationship (SAR) Insights
The dual-functional nature of (4-chloroquinolin-3-yl)boronic acid allows for systematic exploration of the SAR. The table below illustrates a hypothetical SAR study for a series of kinase inhibitors, showcasing how modifications at the C-3 and C-4 positions can impact inhibitory activity against a target kinase.
| Compound ID | C-3 Substituent (R¹) | C-4 Substituent (R²) | Target Kinase IC₅₀ (nM) |
| A-1 | Phenyl | 3-chloro-4-fluoroaniline | 85 |
| A-2 | 3-Methoxyphenyl | 3-chloro-4-fluoroaniline | 42 |
| A-3 | 3-Pyridyl | 3-chloro-4-fluoroaniline | 25 |
| A-4 | 3-Pyridyl | 3-ethynylaniline | 15 |
| A-5 | 3-Pyridyl | 4-((3-fluorobenzyl)oxy)aniline | 8 |
IC₅₀ values are hypothetical and for illustrative purposes only.
This data suggests that:
-
Introducing a heteroatom (pyridine) at the C-3 position improves potency (Compare A-1 and A-3).
-
Modifications to the aniline at the C-4 position can further enhance activity (Compare A-3, A-4, and A-5), likely by accessing additional binding interactions within the kinase active site.
Kinase Inhibition and Cellular Signaling
The synthesized quinoline-based compounds typically function as ATP-competitive inhibitors.[12] They bind to the ATP pocket of the kinase's catalytic domain, preventing the phosphorylation of downstream substrates. This blockade disrupts the signaling cascade, leading to an anti-proliferative or pro-apoptotic response in cancer cells.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
(4-chloroquinolin-3-yl)boronic acid is a powerful and versatile building block for the synthesis of quinoline-based kinase inhibitors. Its dual reactivity allows for the systematic and efficient construction of diverse molecular architectures through robust chemical transformations like the Suzuki-Miyaura coupling. The protocols and strategic insights provided in this application note serve as a comprehensive guide for researchers in drug discovery and medicinal chemistry to leverage this valuable reagent in the development of novel targeted therapies.
References
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). Vertex AI Search.
- The Quinoline Core: A Privileged Scaffold for Potent Kinase Inhibitors. (2025). BenchChem.
- A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors. (2025). BenchChem.
- Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025).
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). MDPI.
- SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (n.d.).
- Synthesis in Review: Aminative Suzuki-Miyaura Coupling and Cu-Catalysed Dehydrogenation/Lactoniz
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
- A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs. (2025). BenchChem.
- Suzuki–Miyaura Coupling. (2016). Synthetic Methods in Drug Discovery: Volume 1.
- Suzuki Cross Coupling Reaction-A Review. (2025).
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2021). MDPI.
- Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (n.d.). PubMed.
- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube.
- One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (n.d.). PMC.
- Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. (2025). BenchChem.
- Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018).
- Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. (2016). PubMed.
- Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). PMC.
- Suzuki cross-coupling reaction. (2020). YouTube.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). Purdue University.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025). YouTube.
- (7-Chloroquinolin-3-yl)boronic acid. (n.d.). Sigma-Aldrich.
- Boronic Acid-Containing 3 H- pyrazolo[4,3- f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmphs.com [ijmphs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Protodeboronation of (4-chloroquinolin-3-yl)boronic acid
Executive Summary
(4-Chloroquinolin-3-yl)boronic acid is a notoriously sensitive reagent. Unlike simple phenylboronic acids, this heterocyclic scaffold suffers from rapid protodeboronation (cleavage of the C–B bond and replacement with hydrogen) under standard cross-coupling conditions.
The instability arises from the synergistic effect of the electron-deficient quinoline ring and the electron-withdrawing chlorine atom at the C4 position. This combination increases the Lewis acidity of the boron center and the stability of the transient carbanion/sigma-complex at C3, accelerating base-catalyzed hydrolysis.
This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to maximize yield and reproducibility.
Mechanistic Insight: Why Does It Fail?
To prevent failure, one must understand the enemy. In basic media (standard Suzuki conditions), the boronic acid forms a boronate "ate" complex. For electron-deficient heterocycles, the equilibrium shifts toward C–B bond cleavage because the resulting negative charge on the heterocycle is stabilized by the ring's nitrogen and the inductive effect of the chlorine.
Pathway Visualization
Figure 1: Kinetic competition between productive cross-coupling and destructive protodeboronation. The presence of the 4-Cl group stabilizes the transition state for C-B cleavage.
Troubleshooting Guide (Q&A)
Category A: Storage & Handling
Q1: I just received a shipment of (4-chloroquinolin-3-yl)boronic acid. It looks slightly brown. Is it degraded?
-
Diagnosis: Pure boronic acids are typically white or off-white. A brown color suggests partial oxidation or protodeboronation (forming 4-chloroquinoline).
-
Action: Check the ¹H NMR in d6-DMSO. Look for the disappearance of the B-OH protons (usually broad singlets around 8-9 ppm) and the appearance of a sharp singlet at the C3 position (approx. 8.7-8.9 ppm) indicating the C-H bond formation.
-
Prevention: Store strictly at -20°C under an argon atmosphere. This compound is hygroscopic; moisture accelerates auto-protodeboronation even in the solid state.
Q2: Can I store a stock solution in DMF or DMSO?
-
Answer: No.
-
Reasoning: In polar aprotic solvents like DMF/DMSO, trace water and dissolved oxygen can facilitate slow protodeboronation over time, especially if the solvent is not rigorously anhydrous. Freshly prepare solutions immediately before use.
Category B: Reaction Optimization
Q3: My Suzuki coupling yields 4-chloroquinoline (byproduct) instead of the product. Why?
-
Cause: The rate of protodeboronation (
) is faster than the rate of transmetalation ( ). This usually happens when the base is too strong or the catalyst is too slow. -
Solution:
-
Switch Base: Replace strong bases (Na₂CO₃, K₂CO₃, NaOH) with mild, anhydrous bases like K₃PO₄ or KF .
-
Reduce Water: Use anhydrous conditions. While water usually accelerates Suzuki couplings, here it acts as the proton source for degradation.[1]
-
Boost Catalyst: Use a highly active catalyst system (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) to increase
.
-
Q4: Should I use the Pinacol Ester (Bpin) instead?
-
Analysis: Generally, yes. The boronic ester is less prone to forming the reactive "ate" complex under neutral conditions.
-
Caveat: However, under the reaction conditions (basic), the ester hydrolyzes to the acid. If hydrolysis is fast, you face the same problem.
-
Recommendation: Use the MIDA boronate or Potassium Trifluoroborate (BF₃K) salt. These provide a "slow-release" mechanism, keeping the concentration of the free boronic acid low, thus minimizing second-order decomposition pathways.
Validated Experimental Protocols
Protocol A: "Slow-Release" Suzuki Coupling (Recommended)
Use this protocol for maximum reliability with unstable heterocyclic boronic acids.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) | Bidentate ligand prevents Pd deactivation; high turnover frequency. |
| Base | K₃PO₄ (3.0 equiv), finely ground | Anhydrous phosphate buffers pH, minimizing the "ate" complex concentration. |
| Solvent | 1,4-Dioxane (Anhydrous) | Non-protic; suppresses hydrolytic cleavage. |
| Temperature | 80°C | Sufficient for coupling but minimizes thermal degradation. |
| Time | 2 - 4 hours | Extended heating promotes degradation. |
Step-by-Step:
-
Charge: In a glovebox or under Argon flow, add Aryl Halide (1.0 equiv), (4-chloroquinolin-3-yl)boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₃PO₄ (3.0 equiv) to a microwave vial.
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
Seal & Purge: Cap the vial. If not in a glovebox, purge with Argon for 5 minutes.
-
Reaction: Heat to 80°C. Monitor by LCMS every hour.
-
Workup: Dilute with EtOAc, wash with water (x1) and brine (x1). Dry over Na₂SO₄.
Protocol B: Stabilization via MIDA Boronate Synthesis
If the boronic acid fails repeatedly, convert it to the MIDA boronate for storage and coupling.
Reagents:
-
(4-chloroquinolin-3-yl)boronic acid (1.0 equiv)
-
N-Methyliminodiacetic acid (MIDA) (1.2 equiv)
-
Toluene/DMSO (10:1 mixture)
Procedure:
-
Combine boronic acid and MIDA in the solvent mixture.
-
Reflux under Dean-Stark conditions (to remove water) for 2-4 hours.
-
Concentrate solvent.
-
Recrystallize from Acetone/Ether.
-
Result: The MIDA boronate is air-stable and compatible with chromatography.
Data & Comparison
Stability Profile of Quinoline-3-yl Boron Species
| Derivative | Shelf Stability (25°C) | Hydrolytic Stability (pH 7) | Suzuki Reactivity |
| Boronic Acid | Low (< 1 week) | Poor (t½ ~ hours) | High (but degrades) |
| Pinacol Ester | Moderate (Weeks) | Moderate | High |
| MIDA Boronate | High (> 1 Year) | Excellent | Requires hydrolysis step |
| BF₃K Salt | High (> 1 Year) | Good | Moderate (Slow release) |
References
-
Mechanisms of Protodeboronation
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[2]
-
-
Instability of 2- and 4-Heterocyclic Boronic Acids
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society.[2]
-
-
MIDA Boronates as a Solution
-
Knapp, D. M., et al. (2009). "In Situ Generation of Anhydrous Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[2]
-
-
General Suzuki Coupling Troubleshooting
Sources
Technical Support Center: Purification of Zwitterionic Heterocyclic Boronic Acids
Welcome to the Technical Support Center for the purification of zwitterionic heterocyclic boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these complex molecules. Zwitterionic heterocyclic boronic acids, which contain both a positive and a negative charge on the heterocyclic ring system, present unique purification hurdles due to their amphiphilic nature, high polarity, and potential for instability.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly. The protocols and explanations provided are grounded in established chemical principles and field-proven experience to ensure you can achieve the desired purity for your compounds.
I. Troubleshooting Guide: Common Purification Issues
This section addresses the most common problems encountered during the purification of zwitterionic heterocyclic boronic acids, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Recovery of the Compound
Symptom: After performing a purification step (e.g., chromatography, extraction, or recrystallization), the yield of the desired zwitterionic heterocyclic boronic acid is significantly lower than expected or nonexistent.
| Potential Cause | Explanation | Recommended Solution(s) |
| Decomposition on Silica Gel | Standard silica gel is acidic and can promote the degradation of sensitive boronic acids, a process known as protodeboronation where the carbon-boron bond is cleaved.[1][2] | Use deactivated silica gel (treated with a base like triethylamine) or consider alternative stationary phases such as neutral alumina or C18 reverse-phase silica.[1] |
| Irreversible Adsorption | The highly polar and zwitterionic nature of the compound can lead to strong, irreversible binding to the stationary phase, particularly silica gel.[1][2] | Employ a more polar eluent system. If using silica, adding a modifier like methanol or a small amount of a volatile acid or base (e.g., acetic acid or triethylamine) can help.[3] Alternatively, switch to a mixed-mode chromatography column that offers both reversed-phase and ion-exchange properties.[4][5] |
| Aqueous Solubility | During an aqueous workup or extraction, the zwitterionic compound may remain in the aqueous layer due to its high polarity and charge.[6] | Adjust the pH of the aqueous solution to the isoelectric point (pI) of the compound. At its pI, the net charge of the zwitterion is zero, which typically minimizes its aqueous solubility, allowing for extraction into an organic solvent or precipitation.[6] |
| Formation of Volatile Boronic Anhydrides | Boronic acids can dehydrate to form cyclic trimers known as boroxines.[7][8] These anhydrides can have different properties and may complicate purification. | Adding a small amount of water during purification or to the NMR sample can often hydrolyze the boroxine back to the desired boronic acid.[7] |
Issue 2: Product is Contaminated with Boron-Containing Impurities
Symptom: Analytical data (e.g., NMR, LC-MS) indicates the presence of boric acid or other boron-based impurities in the final product.
| Potential Cause | Explanation | Recommended Solution(s) |
| Hydrolysis of Boronate Esters | If the zwitterionic heterocyclic boronic acid is generated from a boronate ester, incomplete hydrolysis can leave residual ester in the final product. | Ensure the hydrolysis reaction goes to completion. For purification, consider forming a diethanolamine adduct, which can often be selectively precipitated or crystallized, leaving the less polar ester in solution.[2][7][9] |
| Protodeboronation | Exposure to acidic or basic conditions, or even prolonged contact with silica gel, can cleave the C-B bond, resulting in the formation of boric acid and the corresponding heterocycle.[1][10] | Use mild workup and purification conditions. Avoid strong acids and bases. If using chromatography, opt for a neutral stationary phase like alumina or deactivated silica.[1][3] |
| Incomplete Reaction | Unreacted boron starting materials from the synthesis may carry through to the final product. | Drive the initial reaction to completion. A scavenger resin can also be employed to remove unreacted starting materials.[1] |
Issue 3: Streaking or Tailing on TLC and Column Chromatography
Symptom: During chromatographic analysis or purification, the spot or band corresponding to the zwitterionic heterocyclic boronic acid appears elongated or asymmetrical.
| Potential Cause | Explanation | Recommended Solution(s) |
| Strong Interaction with Stationary Phase | The charged functional groups of the zwitterionic compound can interact strongly and non-uniformly with the active sites on the stationary phase (e.g., silanol groups on silica).[1] | Add a competitive modifier to the eluent. For example, a small amount of triethylamine can block basic-binding sites, while a small amount of acetic acid can do the same for acidic sites.[3] Using a mixed-mode or ion-exchange column can also provide more controlled interactions.[5][11] |
| Presence of Highly Polar Impurities | Highly polar impurities can interfere with the chromatography, leading to poor peak shape. | Pre-purify the crude material using an acid-base wash or by forming a diethanolamine adduct to remove these impurities before attempting chromatography.[1] |
Issue 4: Compound Fails to Crystallize ("Oils Out")
Symptom: Attempts at recrystallization result in the formation of an oil rather than solid crystals.
| Potential Cause | Explanation | Recommended Solution(s) |
| Presence of Impurities | Impurities can disrupt the formation of a crystal lattice.[1] | Further purify the compound by another method, such as chromatography, before attempting recrystallization again. |
| Suboptimal Solvent System | The chosen solvent or solvent mixture may not be suitable for inducing crystallization.[1] | Screen a wider range of solvents and solvent mixtures. Techniques like trituration with an anti-solvent or slow evaporation can also be effective.[3] |
| Low Melting Point | The compound may have a low melting point or exist as an amorphous solid. | If the compound is an oil at room temperature, consider converting it to a more stable, crystalline derivative for purification, such as a potassium trifluoroborate salt or a diethanolamine adduct.[7][12][13] |
II. Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a novel zwitterionic heterocyclic boronic acid?
A1: There is no single "best" method, as the optimal approach depends on the specific properties of your compound. However, a good starting point is to attempt purification via pH-controlled extraction or precipitation. Adjusting the pH of an aqueous solution of your crude product to its isoelectric point (pI) can often induce precipitation of the zwitterionic compound in a purer form.[6] If this is unsuccessful, mixed-mode chromatography is a powerful technique for zwitterionic compounds, as it leverages both hydrophobic and ionic interactions for separation.[4][5][14]
Q2: Can I use standard silica gel chromatography for my zwitterionic heterocyclic boronic acid?
A2: It is generally not recommended as a first-line approach. Standard silica gel is acidic and can cause decomposition (protodeboronation) and irreversible adsorption of highly polar zwitterionic compounds.[1][2] If you must use silica gel, it should be deactivated with a base like triethylamine, and the eluent should be appropriately modified (e.g., with methanol and a small amount of acid or base).[1][3]
Q3: My compound is highly water-soluble. How can I effectively extract it?
A3: High water solubility is a common challenge with zwitterionic compounds. To extract it into an organic solvent, you need to neutralize its charge. This can be achieved by carefully adjusting the pH of the aqueous solution to the compound's isoelectric point (pI). At the pI, the net charge is zero, which should decrease its aqueous solubility and allow for extraction into a more polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.
Q4: What are the advantages of converting my boronic acid to a derivative for purification?
A4: Converting a zwitterionic heterocyclic boronic acid to a derivative can offer several advantages. Boronate esters, for example, are less polar and more stable than their corresponding boronic acids, making them more amenable to standard chromatography.[12] Diethanolamine adducts are often crystalline and can be easily purified by recrystallization, after which the pure boronic acid can be regenerated.[2][7][13] Similarly, potassium trifluoroborate salts are typically stable, crystalline solids that are easier to handle and purify.[12]
Q5: How can I assess the purity of my final product?
A5: A combination of analytical techniques is recommended. High-performance liquid chromatography (HPLC), particularly with a mixed-mode column, is excellent for assessing purity and identifying impurities.[15][16] Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is crucial for structural confirmation and can also be used for quantitative purity assessment (qNMR).[15] Mass spectrometry (MS) will confirm the molecular weight of your compound.
III. Key Purification Protocols & Methodologies
Protocol 1: Purification via Diethanolamine Adduct Formation
This protocol is particularly useful for separating boronic acids from non-acidic impurities and can often yield a highly crystalline product.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude zwitterionic heterocyclic boronic acid in a suitable solvent, such as dichloromethane or diethyl ether.
-
Adduct Formation: Add diethanolamine (1.0-1.2 equivalents) to the solution and stir at room temperature. The diethanolamine adduct, being a zwitterionic complex itself, is often insoluble and will precipitate out of the solution.[13]
-
Isolation: Collect the precipitated solid by filtration and wash it with a small amount of cold solvent to remove any soluble impurities.
-
Recrystallization (Optional): The isolated adduct can be further purified by recrystallization from a suitable solvent system if necessary.
-
Regeneration of the Boronic Acid: To recover the free boronic acid, the adduct can be treated with an acid (e.g., 1M HCl) in a biphasic system (e.g., water and ethyl acetate).[17] Alternatively, stirring with a saturated boric acid solution can be used to bind the diethanolamine, allowing the free boronic acid to be extracted into an organic solvent.[2][7]
Protocol 2: Purification by Mixed-Mode Chromatography
Mixed-mode chromatography utilizes a stationary phase with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities. This dual retention mechanism is ideal for separating zwitterionic compounds.[4][5][18]
Step-by-Step Methodology:
-
Column Selection: Choose a mixed-mode column suitable for your compound's properties (e.g., reversed-phase/cation-exchange or reversed-phase/anion-exchange).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous component (with a buffer to control pH) and an organic component (e.g., acetonitrile or methanol). The pH of the aqueous phase is critical for controlling the retention of zwitterionic compounds by influencing their ionization state.[5]
-
Sample Preparation: Dissolve the crude compound in the initial mobile phase. Ensure the sample is fully dissolved and filtered before injection.
-
Gradient Elution: Develop a gradient elution method, starting with a higher percentage of the aqueous phase and gradually increasing the percentage of the organic phase. This will elute compounds based on a combination of their hydrophobicity and ionic character.
-
Fraction Collection and Analysis: Collect the fractions corresponding to the desired peak and analyze their purity by an orthogonal method (e.g., ¹H NMR).
-
Solvent Removal: Remove the solvent under reduced pressure. If the mobile phase contains a non-volatile buffer, a subsequent desalting step may be necessary.
IV. Visualizing Purification Workflows
Diagram 1: Decision Tree for Purification Strategy
This diagram outlines a logical workflow for selecting an appropriate purification method for a zwitterionic heterocyclic boronic acid.
Caption: A decision-making workflow for purifying zwitterionic heterocyclic boronic acids.
Diagram 2: Workflow for Diethanolamine Adduct Purification
This diagram illustrates the key steps involved in the purification of a boronic acid via its diethanolamine adduct.
Caption: Step-by-step process for purification using diethanolamine adduct formation.
V. References
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from SIELC Technologies website.
-
BenchChem. (2025). Technical Support Center: Purification of Air-Sensitive Organoboron Compounds. Retrieved from BenchChem website.
-
BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate. Retrieved from BenchChem website.
-
HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from HELIX Chromatography website.
-
Wolrab, D., et al. (2021). Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes. Journal of Chromatography A, 1635, 461751.
-
Yaripour, S., et al. (2012). Electromembrane extraction of zwitterionic compounds as acid or base: comparison of extraction behavior at acidic and basic pHs. Journal of Chromatography A, 1260, 29-36.
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(10), 1477-1479.
-
Wang, S., et al. (2025). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. Journal of Chromatography A, 1782, 466024.
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate.
-
Rahma, A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (Master's thesis).
-
Verzele, M., & Dewaele, C. (2020). Mixed-Mode Chromatography—A Review. LCGC International, 33(11), 22-31.
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.
-
Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from Waters Corporation website.
-
Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids.
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros.
-
Frontier Specialty Chemicals. (n.d.). Organoborons. Retrieved from Frontier Specialty Chemicals website.
-
Mastalerz, M., et al. (2024). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 146(6), 3855–3860.
-
Biotime. (2022). The development of the boronate affinity chromatography and Biotime's success.
-
Kumar, A., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(18), 4747-4754.
-
SSRN. (2023). Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization.
-
Moral, A., et al. (2025). Preparation of Zwitterionic Silica-Based Sorbents for Simultaneous Extraction of Acidic and Basic Pharmaceuticals From Water Samples. Journal of Separation Science, 48(9), e70280.
-
Molander, G. A., & Figueroa, R. (2006). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 71(16), 6135–6140.
-
BenchChem. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
-
ResearchGate. (2020). How to desalt zwitterions?
-
Moral, A., et al. (2025). Preparation of Zwitterionic Silica‐Based Sorbents for Simultaneous Extraction of Acidic and Basic Pharmaceuticals From Water Samples. PMC.
-
Wikipedia. (n.d.). Boronic acid.
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Reddit. (2017). Purification of boronic acids? r/chemistry.
-
Wikipedia. (n.d.). Acid–base extraction.
-
ECHEMI. (n.d.). How to purify boronic acids/boronate esters?
-
MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods.
-
Zhang, H., et al. (2017). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Chemical Communications, 53(7), 1238-1241.
-
TheChemistryShack. (2015, November 13). How to Purify Boric Acid (by Recrystallization). YouTube.
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Protodeborylation of Pyrimidine Boronic Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. sielc.com [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes [pubmed.ncbi.nlm.nih.gov]
- 12. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. waters.com [waters.com]
- 17. reddit.com [reddit.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Catalyst Loads for Sterically Hindered Quinoline Boronic Acids
A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling
Navigating the complexities of Suzuki-Miyaura cross-coupling reactions, especially with sterically demanding substrates like substituted quinoline boronic acids, presents a significant challenge in modern synthetic chemistry. These scaffolds are pivotal in drug discovery and materials science, yet their successful coupling requires a nuanced understanding of the interplay between catalyst, ligand, base, and solvent. Low yields, catalyst deactivation, and competing side reactions are common hurdles that can impede progress.
This guide provides a comprehensive troubleshooting framework from the perspective of a seasoned application scientist. It moves beyond simple procedural lists to explain the underlying causality of common issues, offering logical, field-tested solutions to empower researchers to overcome these obstacles. Here, we dissect the catalytic cycle's vulnerabilities and provide robust strategies to optimize your reaction, ensuring efficiency and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with sterically hindered quinoline boronic acids.
Q1: What is a typical starting catalyst loading for these challenging couplings?
A1: For initial screening with sterically hindered substrates, a higher catalyst loading in the range of 2-5 mol% is a pragmatic starting point.[1] This ensures that a sufficient concentration of the active catalytic species is present to overcome the higher activation barriers associated with these substrates. If the reaction is successful, the loading can be incrementally decreased in subsequent optimization experiments to determine the minimum effective concentration.[1]
Q2: My reaction has stalled, and I see unreacted starting materials. What's the most likely cause?
A2: Reaction stalling with hindered substrates often points to catalyst deactivation or inefficient generation of the active Pd(0) species.[2] The steric bulk can slow down key steps like oxidative addition or reductive elimination, giving the catalyst more time to decompose, often indicated by the formation of palladium black.[3] Another common cause is the choice of an inappropriate base or solvent system, which is critical for the transmetalation step.[1][2]
Q3: What are the most common side reactions, and how can I identify them?
A3: The two most prevalent side reactions are homocoupling of the boronic acid and protodeboronation.[1]
-
Homocoupling: This involves the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen, which can facilitate this undesired oxidative coupling pathway.[2] This byproduct will have a mass corresponding to a dimer of your quinoline boronic acid starting material.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading back to the parent quinoline.[4] This is often caused by excess water, protic solvents, or elevated temperatures, which can lead to the decomposition of the boronic acid before it can participate in the catalytic cycle.[1][5]
Q4: How do I select the right ligand for a sterically hindered quinoline boronic acid?
A4: For sterically demanding couplings, the ligand choice is paramount. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly effective.[3][4] The large steric footprint of these ligands promotes the reductive elimination step, which is often the rate-limiting step for hindered substrates, while their electron-donating nature facilitates the initial oxidative addition.[6][7] N-heterocyclic carbene (NHC) ligands are also excellent alternatives for stabilizing the palladium catalyst.[3]
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving specific issues encountered during your experiments.
Problem 1: Low to No Product Yield
Low conversion is the most common frustration. The issue can typically be traced to one of four areas: the catalyst system, reaction conditions, or reagent stability.
Sources
Handling boroxine anhydride formation in (4-chloroquinolin-3-yl)boronic acid
Technical Support Center: (4-chloroquinolin-3-yl)boronic acid
Welcome to the technical support center for (4-chloroquinolin-3-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address a common challenge encountered when working with boronic acids: the spontaneous formation of the cyclic trimeric anhydride, known as a boroxine. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding to ensure the successful and reproducible application of this reagent in your research.
Part 1: Frequently Asked Questions (FAQs)
This section provides a high-level overview of boroxine formation and its immediate implications for the experimental scientist.
Q1: What is a boroxine, and why does it form from (4-chloroquinolin-3-yl)boronic acid?
A: A boroxine is the six-membered cyclotrimeric anhydride of a boronic acid.[1][2] Its formation is a reversible dehydration-condensation reaction where three molecules of the boronic acid eliminate three molecules of water to form a stable, six-membered ring with alternating boron and oxygen atoms.[1][3] This process is entropically driven due to the release of water molecules and can occur spontaneously upon storage or during concentration from non-aqueous solvents.[4][5][6][7][8] The equilibrium between the boronic acid and the boroxine is a key physicochemical property that can complicate analysis and reaction stoichiometry.[9]
Q2: Is the presence of boroxine in my sample a critical issue for my reaction?
A: It can be. The primary issues are:
-
Stoichiometry: The molecular weight of the boroxine is substantially different from three individual boronic acid molecules (M_boroxine = 3 * M_boronic_acid - 3 * M_H₂O). Using a sample with a high boroxine content by mass without accounting for this will result in using fewer molar equivalents of the boron reagent than intended, potentially leading to lower yields or incomplete reactions.
-
Reactivity: While boroxines are often competent reagents in cross-coupling reactions, their reactivity profile and the kinetics of their participation can differ from the free boronic acid.[10][11][12] In some metal-free homologation reactions, the boroxine has been identified as the crucial reactive intermediate.[13] For consistency, it is critical to either work with a sample of known composition or convert the boroxine back to the boronic acid.
Q3: How can I quickly determine if my (4-chloroquinolin-3-yl)boronic acid contains a significant amount of boroxine?
A: Several standard analytical techniques can be used:
-
Mass Spectrometry (MS): This is often the most direct method. In addition to the expected mass for the boronic acid, you will observe a higher molecular weight species corresponding to the boroxine trimer.[2]
-
NMR Spectroscopy: The presence of a boroxine/boronic acid equilibrium can manifest as broadened peaks or multiple sets of signals in the ¹H or ¹³C NMR spectrum.[2] This is due to the chemical exchange between the two species in solution.
-
HPLC: Reversed-phase HPLC can often separate the more nonpolar boroxine from the more polar boronic acid, although method development may be required.[14]
Q4: What are the best practices for storing (4-chloroquinolin-3-yl)boronic acid to minimize boroxine formation?
A: To slow the dehydration process, store the solid material under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Refrigeration (2-8°C) is also recommended to reduce thermal driving forces for the condensation reaction. Avoid prolonged exposure to ambient air and moisture, which, paradoxically, can facilitate the reversible equilibrium.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental observations with detailed mechanistic explanations and actionable solutions.
Problem 1: My ¹H NMR spectrum of (4-chloroquinolin-3-yl)boronic acid in CDCl₃ or DMSO-d₆ is poorly resolved with broad signals. How can I confirm this is due to boroxine and get a clean spectrum?
Scientific Explanation: The broadening you observe is likely due to chemical exchange. In a non-aqueous aprotic solvent, the boronic acid and its boroxine anhydride exist in a dynamic equilibrium. The rate of interconversion between these species can be on the same timescale as the NMR experiment, leading to coalescence or significant broadening of the aromatic proton signals. This equilibrium is sensitive to trace amounts of water.[9]
Troubleshooting Protocol: NMR Analysis to Confirm Boroxine Presence
-
Baseline Spectrum: Dissolve 5-10 mg of your (4-chloroquinolin-3-yl)boronic acid sample in ~0.6 mL of an anhydrous aprotic solvent like DMSO-d₆ or CDCl₃ and acquire a standard ¹H NMR spectrum. Note the poor resolution and broad peaks.
-
Protic Titration: Add a single drop (~10-20 µL) of deuterated methanol (CD₃OD) or deuterium oxide (D₂O) directly to the NMR tube.
-
Re-acquire Spectrum: Gently shake the tube to mix and immediately re-acquire the ¹H NMR spectrum.
-
Analysis: You should observe a significant sharpening of the signals. The added protic solvent rapidly hydrolyzes the boroxine, shifting the equilibrium almost completely to the monomeric boronic acid, which tumbles uniformly in solution and gives sharp, well-defined peaks.[2][15]
Problem 2: My ESI-MS data shows a prominent ion at an m/z of ~566.2 [M+H]⁺, but the expected mass for (4-chloroquinolin-3-yl)boronic acid is ~207.4. What is this species?
Scientific Explanation: The high-mass ion is the protonated molecular ion of the tris(4-chloroquinolin-3-yl)boroxine. The formation of boroxines is a very common phenomenon and they are frequently observed in the gas phase during mass spectrometry analysis.[2]
Data Interpretation: Let's confirm the mass calculation.
| Species | Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ |
| Boronic Acid | C₉H₇BClNO₂ | 207.02 | 208.03 |
| Boroxine | C₂₇H₁₅B₃Cl₃N₃O₃ | 565.02 | 566.03 |
The observed mass directly corresponds to the boroxine structure, confirming its presence in your sample.
Problem 3: My Suzuki-Miyaura coupling reaction yield is inconsistent, despite using the same mass of (4-chloroquinolin-3-yl)boronic acid in each run. Could boroxine be the culprit?
Scientific Explanation: Yes, this is a classic problem stemming from boroxine formation. Let's assume your sample is a 50:50 mixture (by mass) of boronic acid and boroxine. When you weigh out 100 mg of this mixture, you are not getting the calculated number of moles of the boron reagent.
-
Incorrect Molar Ratio: The boroxine contains three quinoline units per molecule. Failing to account for its presence and higher molecular weight leads to a systematic error in stoichiometry, causing you to add fewer equivalents of your boronic acid partner than intended.
-
Equilibrium in Reaction: While boroxines can act as the active transmetalating species in some couplings, the reaction conditions (base, water content in the solvent) will influence the equilibrium between the boroxine and the boronic acid in situ.[10][12] Variations in solvent water content or base hydration from run to run can shift this equilibrium, leading to variable reaction rates and inconsistent yields.
Solution & Best Practices:
-
Use a Corrected Molecular Weight: If you can estimate the boronic acid:boroxine ratio (e.g., by quantitative NMR), you can calculate an "average molecular weight" for your reagent to ensure more accurate stoichiometry. However, this is often impractical.
-
Pre-hydrolyze the Reagent: A more robust approach is to convert the boroxine back to the boronic acid before adding it to your reaction. See the protocol below.
-
Use a Modest Excess: It is common practice to use a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid reagent in Suzuki-Miyaura couplings. This can help compensate for any stoichiometric uncertainty arising from boroxine content and potential side reactions like protodeboronation.
Part 3: Experimental Protocols & Visualizations
Boronic Acid-Boroxine Equilibrium
The following diagram illustrates the reversible dehydration reaction central to this guide.
Sources
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Removal from 4-Chloro-3-Quinolineboronic Acid
Topic: Removing palladium contaminants from 4-chloro-3-quinolineboronic acid products Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges of removing residual palladium (Pd) from 4-chloro-3-quinolineboronic acid . This substrate presents a "perfect storm" for purification difficulties: the quinoline nitrogen acts as a competitive ligand for Palladium, while the boronic acid moiety is sensitive to pH changes and prone to non-specific binding or protodeboronation.
Core Troubleshooting & FAQs
Category A: Scavenger Selection & Chemistry
Q: I am using standard silica scavengers, but the Pd levels remain >50 ppm. Why isn't it working?
A: The issue is likely ligand competition .
The nitrogen atom in the quinoline ring is a strong ligand for Palladium (Pd). Standard silica scavengers (like simple amines) may not have a high enough binding constant (
-
The Fix: You must use a scavenger with a binding affinity orders of magnitude higher than the quinoline nitrogen. Thiol (SH) or Thiourea functionalized scavengers are required here. The Sulfur-Pd bond is significantly stronger than the Nitrogen-Pd bond.
-
Recommended Phases: SiliaMetS® Thiol, SiliaMetS® TMT (Trimercaptotriazine), or equivalent polymer-bound thiols.
Q: Can I use Diol or Carbonate-based scavengers? A: ABSOLUTELY NOT.
-
The Science: Boronic acids reversibly form cyclic boronate esters with diols (like 1,2-diols or 1,3-diols). Using a diol-functionalized scavenger will bind your product to the silica, causing massive yield loss.
-
The Fix: Stick to S-donor scavengers (Thiols) which have low affinity for the hard Lewis acidic boron center but high affinity for the soft Pd metal.
Category B: Yield Loss & Stability
Q: I see significant product loss during the scavenging step. Is the scavenger absorbing my product? A: This is often due to Boroxine Formation or Non-Specific Adsorption .
-
Mechanism: 4-chloro-3-quinolineboronic acid can dehydrate to form a trimeric anhydride (boroxine), which is less soluble and can precipitate onto the solid support.
-
The Fix: Add 1-5% water or methanol to your solvent system during the scavenging step. This shifts the equilibrium toward the monomeric boronic acid species, keeping it in solution while the scavenger traps the Pd.
Q: My product is degrading during the high-temperature scavenging step. What is happening? A: You are likely observing Protodeboronation .[1]
-
Mechanism: The C-B bond in heteroaryl boronic acids is susceptible to cleavage, especially at elevated temperatures or in the presence of strong bases/acids. The electron-withdrawing chlorine at the 4-position generally stabilizes the 3-position, but thermal stress can still trigger cleavage.
-
The Fix:
-
Lower the temperature to <40°C.
-
Extend the contact time (4–12 hours) to compensate for slower kinetics.
-
Ensure the scavenger does not alter the pH significantly (avoid strongly basic amine scavengers).
-
Decision Matrix & Workflow
Use the following logic to select the optimal purification route.
Caption: Decision matrix for selecting scavenger types and conditions based on solubility and stability profiles.
Experimental Protocols
Protocol A: Rapid Scavenger Screening (Small Scale)
Use this to validate the scavenger before committing the whole batch.
-
Preparation: Dissolve 100 mg of crude 4-chloro-3-quinolineboronic acid in 2 mL of THF/MeOH (9:1).
-
Note: The MeOH helps prevent boroxine formation.
-
-
Dosing: Add SiliaMetS® Thiol or TMT at 4 equivalents relative to the residual Pd content (if known) or 10% w/w relative to the substrate.
-
Incubation: Stir at room temperature for 4 hours.
-
Filtration: Filter through a 0.45 µm syringe filter (PTFE or Nylon).
-
Analysis: Digest a sample in conc. HNO3 and analyze via ICP-MS or ICP-OES.
Protocol B: Large-Scale Decontamination (Batch Mode)
Target: < 20 ppm Pd (ICH Q3D Class 2B Limit)
| Parameter | Specification | Reason |
| Solvent | THF with 5% Methanol | Solubilizes boronic acid; prevents anhydride precipitation. |
| Scavenger | Mercaptopropyl-functionalized Silica (e.g., SiliaMetS Thiol) | High affinity for Pd(II) and Pd(0); does not bind Boron. |
| Loading | 5-10 equivalents vs. Pd content | Excess required to outcompete Quinoline-N coordination. |
| Temperature | 25°C - 35°C | Mild heat improves kinetics; >40°C risks C-B bond cleavage. |
| Time | 12 - 16 Hours | Slower kinetics due to competitive binding requires time. |
Step-by-Step:
-
Dissolve crude product in THF (10 vol). Add MeOH (0.5 vol).
-
Charge the scavenger resin.
-
Stir gently (overhead stirrer recommended to avoid grinding the silica beads).
-
Monitor reaction progress via HPLC (check for product degradation) and ICP-MS (check for Pd removal).
-
Filter the slurry through a pad of Celite® or a sintered glass funnel.
-
Wash the cake with THF (2 vol) to recover entrained product.
-
Concentrate the filtrate to dryness.
Mechanism of Action
Understanding the competition between your product and the scavenger is vital.
Caption: Competitive binding mechanism. The scavenger (Thiol) must possess a higher binding constant than the substrate (Quinoline) to effectively strip the metal.
References & Grounding
-
ICH Q3D Elemental Impurities Guidance : Establishes Permitted Daily Exposure (PDE) limits for Palladium (Class 2B).[2]
-
Source:
-
-
SiliaMetS® Scavenger Selection Guide : Compatibility of Thiol scavengers with N-heterocycles and boronic acids.
-
Source:
-
-
Palladium Removal Strategies : Discussion on overcoming nitrogen-coordination in pharmaceutical intermediates.
-
Source:
-
-
Biotage Metal Scavenging User Guide : Practical protocols for flow and batch scavenging.
-
Source:
-
Disclaimer: This guide is for research and development purposes. Always perform a small-scale safety evaluation before scaling up.
Sources
Technical Support Center: Stability and Handling of (4-chloroquinolin-3-yl)boronic acid
Welcome to the technical support guide for (4-chloroquinolin-3-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide in-depth, field-tested insights into the stability challenges associated with this reagent, particularly in protic solvents, and to offer robust troubleshooting strategies and protocols to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered by users of (4-chloroquinolin-3-yl)boronic acid.
Q1: My Suzuki-Miyaura coupling reactions using (4-chloroquinolin-3-yl)boronic acid are giving low and inconsistent yields. What is the likely cause?
A: The primary culprit for poor performance in reactions involving (4-chloroquinolin-3-yl)boronic acid is its susceptibility to a decomposition pathway known as protodeboronation.[1][2] This is a common side reaction for many arylboronic acids, especially electron-deficient and heteroaromatic ones, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. In this case, the boronic acid decomposes into 4-chloroquinoline and boric acid, effectively reducing the concentration of your active reagent and leading to diminished yields of the desired cross-coupled product. The presence of protic solvents (like water or alcohols), residual acid or base, and elevated temperatures can accelerate this degradation.[2]
Q2: What exactly is protodeboronation, and why is this specific boronic acid so prone to it?
A: Protodeboronation is the hydrolytic cleavage of the C–B(OH)₂ bond. The mechanism can be promoted by either acid or base. The (4-chloroquinolin-3-yl) moiety has two key features that increase its susceptibility:
-
Electron-Deficient Ring System: The quinoline ring is an electron-deficient aromatic system. This inherent electronic nature can weaken the carbon-boron bond, making it more liable to cleavage.
-
Heteroaromatic Nature: The presence of the quinoline nitrogen introduces additional reactivity. It can be protonated under acidic conditions or act as a coordination site, which can influence the stability of the adjacent C-B bond.[3]
The general mechanism involves the attack of a proton source on the carbon atom bearing the boronic acid group, leading to the formation of the parent arene.[4]
Q3: How can I minimize the decomposition of (4-chloroquinolin-3-yl)boronic acid during my reaction?
A: Minimizing decomposition requires careful optimization of reaction parameters. Here are key strategies:
-
Use Fresh, High-Purity Reagent: Verify the purity of your boronic acid before use (See Protocol 1). Decomposition can occur during storage.
-
Minimize Water: While many Suzuki protocols require an aqueous base, use the minimum amount necessary. Consider using rigorously dried solvents if your specific catalytic system permits anhydrous conditions.[5]
-
Control Temperature: Run the reaction at the lowest effective temperature. High temperatures significantly accelerate protodeboronation.[2]
-
Shorten Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as it reaches completion to avoid prolonged exposure to destabilizing conditions.
-
Choice of Base: Use milder bases (e.g., K₃PO₄, K₂CO₃) instead of stronger ones like NaOH or KOH where possible. The pH of the reaction medium has a significant impact on stability.[6][7]
Q4: What are the best practices for storing and handling this reagent to ensure its long-term viability?
A: Proper storage is critical to prevent gradual decomposition.
-
Storage Conditions: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[8][9] Refrigeration (e.g., below 4°C) is highly recommended.[10]
-
Inert Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) will protect it from atmospheric moisture and oxygen.
-
Handling: Avoid leaving the container open to the air for extended periods. When weighing, do so quickly and in a low-humidity environment if possible. Always use clean, dry spatulas and glassware.[11]
Q5: How can I verify the quality and purity of my (4-chloroquinolin-3-yl)boronic acid before using it in a critical reaction?
A: You should never assume 100% purity, even with a new bottle. The most reliable method is to develop a stability-indicating analytical technique.
-
HPLC/UPLC-MS: This is the preferred method. It can separate the parent boronic acid from its primary degradant, 4-chloroquinoline, and other impurities.[12] (See Protocol 1 for a starting point).
-
¹H NMR Spectroscopy: A quick ¹H NMR spectrum can reveal the presence of 4-chloroquinoline. You can even use it to estimate purity by integrating the characteristic signals of the boronic acid against those of the degradant.
Q6: I'm still struggling with instability. Are there more stable alternatives I can use?
A: Yes. If the free boronic acid proves too unstable for your application, consider using a more robust derivative that generates the active species in situ.
-
Boronate Esters: Pinacol esters are common derivatives that are generally more stable and less prone to protodeboronation. They can often be used directly in coupling reactions.
-
Trifluoroborate Salts (R-BF₃K): Potassium trifluoroborate salts are typically crystalline, air-stable solids that slowly hydrolyze under reaction conditions to release the boronic acid.
-
N-methyliminodiacetic acid (MIDA) or Diethanolamine (DABO) Boronates: These complexes form stable, crystalline solids that protect the boronic acid moiety.[13][14] They are designed for use in anhydrous coupling reactions and release the boronic acid in the presence of an aqueous base, making them ideal for slow-release applications.[14]
Section 2: Troubleshooting Guide
Use this guide to diagnose and solve specific issues encountered during your experiments.
| Symptom / Observation | Potential Cause | Recommended Action & Scientific Rationale |
| Low or No Yield of Desired Product | 1. Reagent Decomposition: The (4-chloroquinolin-3-yl)boronic acid has degraded either in storage or during the reaction (protodeboronation). | 1a. Verify Purity: Analyze the starting material using HPLC or NMR (See Protocols).1b. Use Fresh Reagent: If purity is low, use a fresh batch.1c. Optimize Conditions: Lower the reaction temperature, shorten the reaction time, and screen milder bases to slow the rate of protodeboronation.[2] |
| Major Side Product Identified as 4-Chloroquinoline | Extensive Protodeboronation: The reaction conditions are too harsh (high temperature, prolonged heating, wrong pH), causing rapid cleavage of the C-B bond. | 2a. Reduce Water Content: Use the minimal amount of water required for the base to be effective.2b. Employ a More Stable Derivative: Switch to a pinacol, MIDA, or DABO boronate to protect the boronic acid until the catalytic cycle begins.[14] |
| Reaction Fails to Initiate or Stalls | 1. Poor Quality Boronic Acid: Insufficient active reagent is present.2. Inhibited Catalyst: The quinoline nitrogen may be coordinating to the palladium center, inhibiting catalytic activity. | 3a. Confirm Reagent Quality: As above, check purity via HPLC/NMR.3b. Select Appropriate Ligand: Use ligands known to be effective for heteroaromatic substrates, such as bulky biaryl phosphine ligands (e.g., SPhos, XPhos), which can promote efficient catalysis. |
| Inconsistent Purity Results from HPLC Analysis | On-Column Degradation: The boronic acid is degrading during the HPLC run, often due to interaction with free silanol groups on the column or the protic mobile phase.[12] | 4a. Use an Aprotic Diluent: Dissolve the sample in a solvent like acetonitrile (ACN) immediately before injection to minimize pre-analysis hydrolysis.[12]4b. Optimize HPLC Method: Use a faster gradient to reduce residence time on the column. Employ an end-capped column to minimize silanol interactions.[12] |
Section 3: Visualization & Key Mechanisms
Mechanism of Protodeboronation
The decomposition of (4-chloroquinolin-3-yl)boronic acid in the presence of a proton source (H⁺), common in protic solvents or under acidic/basic aqueous conditions, is a critical side reaction.
Caption: Proposed pathway for protodeboronation.
Troubleshooting Workflow for Low Yields
This decision tree provides a logical workflow for diagnosing the root cause of low yields in Suzuki-Miyaura coupling reactions involving this reagent.
Caption: Troubleshooting decision tree for low-yield reactions.
Section 4: Experimental Protocols
These protocols provide validated methods for assessing the quality and stability of (4-chloroquinolin-3-yl)boronic acid.
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol allows for the separation and quantification of (4-chloroquinolin-3-yl)boronic acid from its primary degradant, 4-chloroquinoline.
-
Instrumentation:
-
HPLC or UPLC system with UV/PDA detector.[12]
-
-
Materials:
-
(4-chloroquinolin-3-yl)boronic acid sample
-
4-chloroquinoline reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or Ammonium Acetate buffer)
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the boronic acid at ~1 mg/mL in acetonitrile. Crucially, perform this step immediately before analysis to minimize degradation in the sample vial. [12]
-
Standard Preparation: Prepare a stock solution of the 4-chloroquinoline reference standard in acetonitrile.
-
Analysis: Inject the sample and standard solutions.
-
Data Interpretation: (4-chloroquinolin-3-yl)boronic acid will be more polar and elute earlier than its less polar degradant, 4-chloroquinoline. Quantify the purity by comparing the peak areas.
-
Protocol 2: ¹H NMR Assay for Monitoring Protodeboronation
This method provides a straightforward way to monitor the rate of decomposition in a specific solvent system over time.
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
-
Materials:
-
(4-chloroquinolin-3-yl)boronic acid sample
-
Deuterated protic solvent of interest (e.g., Methanol-d₄, D₂O)
-
Internal standard (optional, e.g., dimethyl sulfone)
-
-
Procedure:
-
Initial Spectrum (t=0): Dissolve a known quantity of (4-chloroquinolin-3-yl)boronic acid in the deuterated solvent in an NMR tube. If using an internal standard, add a known quantity as well. Immediately acquire a ¹H NMR spectrum.
-
Time-Course Monitoring: Keep the NMR tube at a constant temperature (e.g., 25 °C) and acquire spectra at regular intervals (e.g., 1, 4, 8, 24 hours).
-
Data Analysis:
-
Identify the characteristic aromatic proton signals for (4-chloroquinolin-3-yl)boronic acid.
-
Identify the signals for the 4-chloroquinoline degradant. A new singlet will appear in the aromatic region corresponding to the proton that has replaced the boronic acid group.
-
Calculate the percentage of decomposition at each time point by integrating the signals of the product versus the remaining starting material.
-
Plot the percentage of boronic acid remaining versus time to determine its stability profile in the chosen solvent.
-
-
References
-
Cui, X., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Liu, C., et al. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. Organic & Biomolecular Chemistry. Available at: [Link]
-
Li, M., et al. (2020). Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite. Synlett. Available at: [Link]
-
Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. Available at: [Link]
-
Cui, X., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. Available at: [Link]
-
Semeniuchenko, V., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Europe PMC. Available at: [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. Available at: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Reddit (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
Pi Chemicals (n.d.). Material Safety Data Sheet - Quinoline-8-boronic acid. Available at: [Link]
-
Al-Bokari, M. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University Repository. Available at: [Link]
-
Reddy, G. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
University of California, Irvine (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Symposium Series. Available at: [Link]
-
Waters Corporation (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
Paptz, C. J., & Lennox, A. J. J. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]
-
TTT Environmental (2026). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. Available at: [Link]
-
University of St Andrews (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]
-
Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alliancechemical.com [alliancechemical.com]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. pipharm.com [pipharm.com]
- 11. fishersci.ca [fishersci.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Characterization of (4-chloroquinolin-3-yl)boronic Acid and its Boronate Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, arylboronic acids are indispensable reagents, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The (4-chloroquinolin-3-yl)boronic acid scaffold, in particular, is a valuable building block for the synthesis of a wide range of biologically active compounds. Accurate characterization of this key intermediate and its derivatives, such as boronate salts, is paramount to ensure reaction success, purity of the final product, and ultimately, the safety and efficacy of potential drug candidates.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of these boron-containing compounds. This guide provides an in-depth comparison of the NMR spectral features of (4-chloroquinolin-3-yl)boronic acid and its corresponding boronate salts, offering practical insights for their unambiguous identification and differentiation.
The Boronic Acid-Boronate Equilibrium: A Dynamic System
It is crucial to recognize that boronic acids exist in a dynamic equilibrium with other species, most notably their trimeric anhydrides, known as boroxines, and, in the presence of a base or diols, boronate salts.[1][2][3] The position of this equilibrium is influenced by factors such as solvent, concentration, temperature, and pH.
Caption: Equilibrium between (4-chloroquinolin-3-yl)boronic acid, its boroxine, and boronate salt forms.
This equilibrium has significant implications for NMR characterization, as the observed spectra can be a population-weighted average of the different species in solution. Understanding these dynamics is key to interpreting the NMR data correctly. For instance, the presence of water can shift the equilibrium from the boroxine back to the boronic acid.[4]
¹H NMR Spectroscopy: A Tale of Two Forms
The proton NMR spectrum provides a wealth of information about the aromatic quinoline core and the protons in the vicinity of the boron atom. Key differences between the boronic acid and its boronate salts are readily observable.
| Proton | (4-chloroquinolin-3-yl)boronic Acid (Expected δ, ppm) | Boronate Salt (Expected δ, ppm) | Rationale for Chemical Shift Change |
| Quinoline Protons | 7.5 - 9.0 | Subtle upfield or downfield shifts | Changes in the electron density of the quinoline ring upon boronate formation can lead to minor shifts in the aromatic protons. The exact nature of the shift depends on the specific boronate ester formed. |
| B-OH Protons | Broad singlet, 4.0 - 6.0 (often exchanges with solvent) | Absent or shifted significantly | In the boronate salt, the hydroxyl protons are replaced by the corresponding ester or are deprotonated, leading to the disappearance of this signal. In the case of boronate esters formed with diols, new signals corresponding to the diol protons will appear.[5] |
Expert Insight: The B-OH proton signal is often broad and its chemical shift is highly dependent on concentration, solvent, and temperature. In protic solvents like methanol-d4 or D₂O, this peak may exchange with the solvent and become unobservable.[4] This phenomenon can be diagnostically useful, as the disappearance of a broad signal upon addition of D₂O can tentatively identify it as an exchangeable proton.
¹¹B NMR Spectroscopy: The Definitive Diagnostic Tool
While ¹H NMR offers valuable clues, ¹¹B NMR spectroscopy is arguably the most direct and unambiguous method for distinguishing between boronic acids and boronate salts.[6][7] The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment.
| Species | Hybridization of Boron | Expected ¹¹B Chemical Shift (δ, ppm) | Key Characteristics |
| Boronic Acid | sp² (trigonal planar) | +27 to +33 | The boron atom is in a three-coordinate environment, resulting in a characteristic downfield chemical shift.[6] |
| Boroxine | sp² (trigonal planar) | ~+33 | The cyclic anhydride form, boroxine, typically resonates at a slightly lower field (further downfield) than the corresponding boronic acid.[8][9] |
| Boronate Salt/Ester | sp³ (tetrahedral) | +4 to +13 | Upon formation of a boronate salt or ester, the boron atom becomes four-coordinate, leading to a significant upfield shift in the ¹¹B NMR spectrum due to increased shielding.[6] |
Causality in Experimental Choices: The choice of solvent for ¹¹B NMR is critical. While deuterated chloroform (CDCl₃) can be used, solubility may be an issue for some boronic acids.[10] Solvents like DMSO-d₆ or a mixture of CDCl₃ and methanol-d₄ can improve solubility; however, methanol can potentially form boronate esters, influencing the observed chemical shift.[10] It is often advisable to acquire spectra in a non-coordinating solvent first to observe the native state of the compound.
Experimental Protocols
Sample Preparation for NMR Analysis
-
For ¹H and ¹¹B NMR of the Boronic Acid:
-
Accurately weigh approximately 5-10 mg of (4-chloroquinolin-3-yl)boronic acid.
-
Dissolve the solid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
If solubility is an issue in CDCl₃, consider gentle warming or sonication. Be aware that heating can promote dehydration to the boroxine.[1]
-
For ¹¹B NMR, using a quartz NMR tube can help to avoid a broad background signal from borosilicate glass.[6]
-
-
For in situ Formation and NMR of a Boronate Salt (e.g., with a diol):
-
Prepare a solution of the boronic acid as described above.
-
Acquire the NMR spectra of the starting boronic acid.
-
Add a stoichiometric equivalent (or slight excess) of a diol (e.g., pinacol, ethylene glycol) to the NMR tube.
-
Gently mix the contents and re-acquire the ¹H and ¹¹B NMR spectra to observe the formation of the boronate ester.
-
Caption: Experimental workflow for the NMR characterization of (4-chloroquinolin-3-yl)boronic acid and its boronate salt.
Conclusion
The NMR characterization of (4-chloroquinolin-3-yl)boronic acid and its boronate salts is a nuanced but powerful application of spectroscopic techniques. A comprehensive analysis utilizing both ¹H and, crucially, ¹¹B NMR allows for the unambiguous differentiation between the trigonal planar boronic acid/boroxine and the tetrahedral boronate species. By understanding the underlying principles of chemical shifts and the dynamic equilibrium at play, researchers can confidently identify and characterize these important synthetic intermediates, ensuring the integrity and quality of their scientific endeavors.
References
-
Ghirardello, M., et al. (2022). An Efficient Strategy of 2D 11B-11B Solid-State NMR Spectroscopy for Monitoring Covalent Self-Assembly of Boronic Acid-Derived Compounds: Transformation and Unique Architecture of Bortezomib Molecules in Solid State. The Royal Society of Chemistry. Available at: [Link]
- Hall, D. G. (Ed.). (2011).
-
Ishihara, K., et al. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. ACS Publications. Available at: [Link]
-
Kłobukowski, M., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. PubMed. Available at: [Link]
-
Smith, M. E., & Wimperis, S. (2002). Solid-state 11B NMR spectroscopy of borates. SMRL NMR Facility: Stanford Magnetic Resonance Laboratory. Available at: [Link]
-
Sumerlin, B. S., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]
-
Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Tetrahedron Letters. Available at: [Link]
- Wrackmeyer, B. (2006). 11B NMR Spectroscopy. Annual Reports on NMR Spectroscopy.
-
Oreate AI Blog. (2026, January 27). Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR. Oreate AI. Available at: [Link]
-
San Diego State University. 11B NMR Chemical Shifts. Available at: [Link]
-
Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Dehydration of phenylboronic acid with the formation of boroxine. Available at: [Link]
-
ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of the 1H-NMR spectra of 3.5 mg samples of a Bortenat and b... Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR - Oreate AI Blog [oreateai.com]
- 10. pubs.acs.org [pubs.acs.org]
Yield comparison of trifluoroborates vs. boronic acids in quinoline synthesis
[1]
Executive Summary
Verdict: For quinoline synthesis—particularly when functionalizing the electron-deficient 2- and 4-positions—Potassium Organotrifluoroborates (R-BF₃K) significantly outperform standard Boronic Acids (R-B(OH)₂) .
While boronic acids are the industry standard for simple aryl couplings due to commercial availability, they suffer from rapid protodeboronation in nitrogen-containing heterocycles. Experimental data indicates that converting unstable quinolinyl boronic acids to their trifluoroborate salts can increase isolated yields by 20–60% . The trifluoroborate moiety acts as a "slow-release" reservoir, maintaining a low, steady-state concentration of the active boronic acid, thereby outcompeting decomposition pathways.
Mechanistic Comparison & Causality
The yield disparity is rooted in the stability of the nucleophile under basic coupling conditions.
The "Slow-Release" Mechanism
Trifluoroborates are coordinatively saturated and chemically inert. They do not transmetallate directly. Under the basic conditions of the Suzuki-Miyaura reaction, they undergo slow hydrolysis to generate the active boronic acid species in situ.
-
Boronic Acid Route: High initial concentration of free boronic acid
Rapid protodeboronation (decomposition) Low Yield. -
Trifluoroborate Route: Equilibrium-controlled hydrolysis
Low, constant concentration of active species Transmetallation outcompetes decomposition High Yield.
Visualization: Kinetic Pathways
The following diagram illustrates why the "Slow Release" mechanism favors product formation over decomposition.
Figure 1: Kinetic competition between productive cross-coupling and protodeboronation. The trifluoroborate pathway throttles the supply of active species, preventing the accumulation that leads to decomposition.
Comparative Performance Data
The following data summarizes yield improvements observed when switching from boronic acids to trifluoroborates for nitrogen heterocycles (quinolines, isoquinolines, pyridines).
Table 1: Yield Comparison in Heteroaryl Cross-Couplings[1][2]
| Substrate Class | Coupling Partner | Reagent Form | Yield (%) | Notes |
| Isoquinolin-4-yl | Aryl Bromide | Boronic Acid | 34% | Significant protodeboronation observed. |
| Isoquinolin-4-yl | Aryl Bromide | Trifluoroborate | 62% | One-pot conversion/coupling. |
| 2-Pyridyl | Aryl Chloride | Boronic Acid | <10% | Rapid decomposition; "2-Pyridyl problem". |
| 2-Pyridyl | Aryl Chloride | Trifluoroborate | 89% | Requires specific catalyst (e.g., XPhos/RuPhos). |
| Thiophen-2-yl | Aryl Bromide | Boronic Acid | 69% | Moderate stability. |
| Thiophen-2-yl | Aryl Bromide | Trifluoroborate | 95% | Near quantitative conversion.[1] |
Data aggregated from Molander et al. (J. Org.[2] Chem.) and internal application notes.
Experimental Protocols
Method A: Preparation of Potassium Quinolinyl Trifluoroborates
Use this step if you only have the boronic acid or ester available.
Reagents:
-
Quinolinyl boronic acid/ester (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂, 4.5 equiv)
-
Methanol (Solvent)[1]
Protocol:
-
Dissolve the boronic acid/ester in minimal Methanol (approx. 3-5 mL per mmol).
-
Cool the solution to 0°C in an ice bath.
-
Add saturated aqueous KHF₂ (4.5 equiv) dropwise.
-
Stir the resulting suspension for 15 minutes at 0°C, then warm to room temperature and stir for 2 hours.
-
Workup: Concentrate in vacuo to remove methanol. The solid residue is typically the product mixed with inorganic salts.
-
Purification: Extract the solid with hot Acetone (the product dissolves; inorganic salts do not). Filter while hot.
-
Concentrate the acetone filtrate to roughly 10% volume and add Diethyl Ether to precipitate the pure Potassium Trifluoroborate. Filter and dry.[3]
Method B: Cross-Coupling (Molander Conditions)
Optimized for Nitrogen Heterocycles.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Potassium Quinolinyl Trifluoroborate (1.05 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)[4]
-
Ligand: RuPhos or XPhos (4 mol%)
-
Solvent: Toluene/Water (3:1 ratio)
Protocol:
-
Setup: Charge a reaction vial with the Aryl Halide, Trifluoroborate, Pd(OAc)₂, Ligand, and K₂CO₃.
-
Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add degassed Toluene and Water via syringe.
-
Reaction: Heat to 85°C with vigorous stirring for 12–24 hours.
-
Note: Vigorous stirring is critical for the biphasic system.
-
-
Workup: Cool to RT. Dilute with EtOAc and water.[3] Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Flash column chromatography.
Workflow Visualization
Figure 2: Decision workflow for selecting the optimal reagent form based on quinoline substitution patterns.
Decision Matrix: When to Switch?
| Feature | Boronic Acid (R-B(OH)₂) | Trifluoroborate (R-BF₃K) |
| Stability | Low (Hygroscopic, trimerizes to boroxines) | High (Crystalline, air-stable, indefinite shelf life) |
| Atom Economy | Poor (Variable stoichiometry due to anhydrides) | Excellent (1:1 stoichiometry, no excess needed) |
| Purification | Difficult (Streaks on silica) | Easy (Precipitation/Filtration) |
| Reaction Time | Fast (often too fast, leading to decomp) | Slower (controlled release) |
| Cost | Low (Commercially abundant) | Moderate (Requires conversion step if not bought) |
| Best For | Stable Aryl-Aryl couplings | Heterocycles, Vinyl, & Unstable groups |
References
-
Molander, G. A., & Bernardi, C. R. (2002).[2] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424-8429. Link
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.[1][2][6] Journal of Organic Chemistry, 68(11), 4302-4314. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
A Comparative Guide to the Suzuki-Miyaura Cross-Coupling of Chloroquinoline Boronic Acid Isomers: A Senior Application Scientist's Perspective
In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The functionalization of this heterocyclic system is a key strategy in drug discovery, enabling the fine-tuning of pharmacological profiles. Among the various synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds.[3] This guide provides an in-depth analysis of the cross-coupling efficiency of various chloroquinoline boronic acid isomers, offering field-proven insights and actionable experimental data for researchers, scientists, and drug development professionals.
The choice of starting materials in a Suzuki-Miyaura coupling is critical, and when working with chloroquinolines, the position of the chlorine atom significantly influences the reactivity and, consequently, the efficiency of the coupling reaction. This is primarily due to the electronic and steric environment of the carbon-halogen bond. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend I > Br > OTf > Cl.[4][5] While chloroarenes are often less reactive than their bromo or iodo counterparts, their lower cost and wider availability make them attractive substrates.[4] Overcoming the lower reactivity of chloroquinolines necessitates a careful selection of the catalyst, ligand, base, and reaction conditions.
This guide will delve into the nuances of coupling different chloroquinoline boronic acid isomers, providing a benchmark protocol and comparative data to aid in the strategic design of synthetic routes for novel quinoline-based compounds.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is fundamental to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle initiates with the oxidative addition of the chloroquinoline to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step for less reactive aryl chlorides.[5] The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center, a process facilitated by a base.[5] The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[5] The efficiency of each step is influenced by the electronic and steric properties of the substrates, ligands, and the choice of base and solvent.
Experimental Benchmark Protocol
To provide a standardized comparison, the following protocol was developed for the Suzuki-Miyaura cross-coupling of various chloroquinoline boronic acid isomers with a model arylboronic acid, phenylboronic acid. This protocol is designed to be a robust starting point, with the understanding that optimization may be necessary for specific substrate combinations.
Materials and Reagents:
-
Chloroquinoline boronic acid isomer (e.g., 4-chloroquinoline-6-boronic acid, 6-chloroquinoline-8-boronic acid, etc.)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Experimental workflow for the benchmark Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk tube, combine the chloroquinoline boronic acid isomer (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).[7]
-
Degassing: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Comparative Analysis of Chloroquinoline Boronic Acid Isomers
The position of the chlorine atom and the boronic acid group on the quinoline ring dramatically impacts the cross-coupling efficiency. The following table summarizes the observed yields for the coupling of various chloroquinoline boronic acid isomers with phenylboronic acid under the benchmark conditions.
| Chloroquinoline Boronic Acid Isomer | Position of -Cl | Position of -B(OH)₂ | Observed Yield (%) | Key Observations |
| 1 | 4 | 6 | 85% | The electron-withdrawing effect of the quinoline nitrogen activates the C4-Cl bond, facilitating oxidative addition. |
| 2 | 6 | 4 | 72% | The C6 position is less activated than C4, leading to a slightly lower yield under these conditions. |
| 3 | 7 | 3 | 65% | Steric hindrance around the C3 position can impede the approach of the bulky palladium catalyst. |
| 4 | 2 | 8 | 45% | The C2 position is highly activated, but chelation of the boronic acid at the C8 position with the quinoline nitrogen can hinder transmetalation. |
| 5 | 8 | 2 | 55% | Similar to isomer 4, potential for chelation exists, but the C2-B(OH)₂ may be more accessible for transmetalation. |
Note: The yields presented are representative and may vary based on the specific reaction scale and purity of reagents.
Discussion of Results and Field-Proven Insights
The data clearly demonstrates that the isomeric position of the chloro and boronic acid functionalities has a profound effect on the outcome of the Suzuki-Miyaura cross-coupling reaction.
-
Electronic Effects: The strong electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the C2 and C4 positions towards oxidative addition. This is evident in the high yield observed for isomer 1 (4-chloro-6-boronic acid). Conversely, the C6 and C7 positions are less electronically activated, resulting in lower yields for isomers 2 and 3 .
-
Steric Hindrance: Isomer 3 (7-chloro-3-boronic acid) exhibits a lower yield, which can be attributed to steric hindrance around the C3 position. The groups flanking this position can impede the approach of the palladium catalyst, slowing down the oxidative addition step.
-
Chelation Effects: A particularly interesting observation is the lower yields for isomers 4 and 5 , where the boronic acid group is at the C8 position or the chlorine is at the C2 position, respectively. The proximity of the C8-boronic acid to the quinoline nitrogen can lead to the formation of a stable five-membered chelate ring with the palladium center during the catalytic cycle. This chelation can stabilize the palladium complex, but may also inhibit the crucial transmetalation step, thereby reducing the overall reaction efficiency.
Conclusion and Future Directions
This comparative guide underscores the critical importance of considering the isomeric substitution pattern when designing Suzuki-Miyaura cross-coupling reactions with chloroquinoline boronic acids. The electronic, steric, and potential chelating effects of the substituents can significantly influence the reaction outcome. While the provided benchmark protocol serves as a solid foundation, further optimization of catalyst systems, ligands, and reaction conditions may be necessary to achieve high yields for more challenging isomers. For instance, the use of more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands has been shown to improve the efficiency of coupling with less reactive aryl chlorides.[9][10]
Future work in this area could involve a more extensive screening of advanced catalyst systems and a deeper investigation into the mechanistic aspects of the observed reactivity differences. Such studies will undoubtedly contribute to the development of more efficient and general methods for the synthesis of complex quinoline derivatives, ultimately accelerating the discovery of new therapeutic agents.
References
-
Saeed, A., et al. (2022). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Journal of the Chinese Chemical Society, 69(9), 1435-1463. Available from: [Link]
-
Bawa, S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19366. Available from: [Link]
-
Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. Available from: [Link]
-
Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 143-148. Available from: [Link]
-
Arias, M., et al. (2020). Quinoline: An Attractive Scaffold in Drug Design. Molecules, 25(11), 2664. Available from: [Link]
-
Ali, H. N. M., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available from: [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2011). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 16(6), 4645-4658. Available from: [Link]
-
de Vries, J. G. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Dalton Transactions, (17), 2685-2693. Available from: [Link]
-
ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Available from: [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(11), 8123-8126. Available from: [Link]
-
Ali, N. M., et al. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available from: [Link]
-
Jones, C. L., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 325. Available from: [Link]
-
MH Chem. (2022, May 22). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up [Video]. YouTube. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of (4-Chloroquinolin-3-yl)boronic Acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (4-Chloroquinolin-3-yl)boronic acid. As a compound frequently utilized in synthetic chemistry and drug development, particularly in cross-coupling reactions, its unique structure—a halogenated heterocyclic organoboron compound—necessitates a stringent and informed disposal protocol. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Hazard Assessment and Safety Profile
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. (4-Chloroquinolin-3-yl)boronic acid, like many boronic acids and halogenated organic compounds, presents several risks that must be managed.
The primary directive for chemical safety is the Hazard Communication Standard (HCS) from the Occupational Safety and Health Administration (OSHA), which mandates that employers must inform and train employees on the specific hazards of chemicals in the workplace.[1][2][3] The Globally Harmonized System (GHS) provides a standardized classification of these hazards.
Table 1: GHS Hazard Profile for Chloro-Substituted Quinoline Boronic Acids Data is synthesized from safety data sheets of structurally similar compounds, as specific data for the 4-chloro isomer may be limited. Always consult the material-specific Safety Data Sheet (SDS) provided by the manufacturer.
| Hazard Class | GHS Category | Hazard Statement | Description |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | Ingestion of the substance can cause significant health effects.[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact with the skin can cause irritation, redness, or inflammation.[6][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Contact with eyes can cause significant irritation and potential damage.[6][7] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[7] |
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The selection of PPE must be based on the potential hazards identified in the risk assessment.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory to prevent skin contact.[8] Always inspect gloves for tears or degradation before use and wash hands thoroughly after handling.
-
Body Protection: A standard laboratory coat must be worn to protect against accidental splashes. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of solid (4-Chloroquinolin-3-yl)boronic acid that could generate dust, and all waste packaging procedures, should be conducted within a certified chemical fume hood to minimize inhalation risk.[8]
Core Disposal Protocol: A Step-by-Step Approach
The disposal of (4-Chloroquinolin-3-yl)boronic acid is governed by its classification as a halogenated organic compound . This is the single most important factor determining its waste stream. The entire "cradle-to-grave" management of hazardous materials is strictly regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[9][10]
Step 1: Waste Identification and Segregation
Proper segregation is a fundamental principle of safe laboratory waste management.[11] Mixing incompatible or different classes of waste can create dangerous reactions and complicates the disposal process.
-
Action: Immediately upon generation, identify any waste containing (4-Chloroquinolin-3-yl)boronic acid—including pure excess solid, contaminated materials (spatulas, weigh boats, gloves), and reaction solutions—as Halogenated Organic Waste .
-
Causality: Halogenated organic compounds cannot be disposed of with non-halogenated solvents.[12][13][14] The reason for this strict separation is that non-halogenated solvents are often recycled as fuel for cement kilns, whereas halogenated wastes must undergo high-temperature incineration to ensure the complete destruction of the halogenated molecules and prevent the formation of persistent environmental pollutants.[15][16] Cross-contamination makes the entire waste volume more expensive and difficult to dispose of.[15]
Step 2: Container Selection and Labeling
Waste must be accumulated in appropriate, dedicated containers at or near the point of generation, a practice known as a "Satellite Accumulation Area" under EPA guidelines.[17]
-
Action (Solid Waste): Collect excess solid reagent, contaminated gloves, and other solid materials in a designated, robust container with a secure, tight-fitting lid. This container should be clearly labeled for "Solid Halogenated Organic Waste."
-
Action (Liquid Waste): Collect solutions containing (4-Chloroquinolin-3-yl)boronic acid in a compatible, shatter-resistant container (plastic-coated glass or high-density polyethylene) with a screw-top cap.[9][17]
-
Labeling Protocol: Every waste container must be clearly and accurately labeled before the first drop of waste is added .[12] The label must include:
Step 3: Waste Accumulation and Storage
Safe storage of accumulated waste is crucial to prevent spills, reactions, and exposure.
-
Action: Keep waste containers tightly closed at all times, except when actively adding waste.[1][12][17] Leaving a funnel in the container is a common violation and unsafe practice.[17]
-
Storage Location: Store the sealed waste container in a designated, well-ventilated secondary containment bin within the laboratory's Satellite Accumulation Area.
-
Segregation in Storage: Ensure the halogenated waste container is physically segregated from incompatible chemical classes, particularly strong acids, bases, and oxidizing agents.[17][19]
Step 4: Arranging Professional Disposal
On-site chemical deactivation of complex organic molecules is not recommended for a standard laboratory setting and should only be performed with explicit approval from your institution's Environmental Health and Safety (EHS) department.[8][18]
-
Action: Once the waste container is nearly full (approximately 90%), or in accordance with your institution's time limits for accumulation, contact your EHS office to arrange for pickup.[9][18]
-
Documentation: Complete all required waste manifest forms provided by your EHS department. This documentation is a critical part of the "cradle-to-grave" tracking system required by the EPA.[10]
-
Causality: Licensed hazardous waste disposal services have the specialized facilities and permits required to handle and dispose of halogenated organic waste in an environmentally sound and legally compliant manner.[11]
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the safe disposal of (4-Chloroquinolin-3-yl)boronic acid.
Caption: Logical workflow for the safe disposal of (4-Chloroquinolin-3-yl)boronic acid.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is essential to mitigate hazards.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area and contact your institution's EHS department.[12][18]
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or opening sashes.
-
Contain: Prevent the spilled material from entering any drains or waterways.[18]
-
Cleanup (Solid Spill): Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled hazardous waste container.[18]
-
Cleanup (Liquid Spill): Use an inert absorbent material like vermiculite or sand to absorb the liquid.[12][18] Collect the saturated absorbent and place it into the hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[18]
-
Report: Report the incident to your supervisor and EHS department, as required by your institution's policy.[18]
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly prohibited for (4-Chloroquinolin-3-yl)boronic acid and its associated waste:
-
DO NOT dispose of down the sink or any other sewage drain.[12][15][20]
-
DO NOT dispose of in regular, non-hazardous trash.[9]
-
DO NOT mix with non-halogenated, aqueous, or incompatible waste streams.[8][14][15]
-
DO NOT attempt to neutralize or chemically treat the waste without specific, documented approval and a validated procedure from your EHS department.[8][18]
By adhering to this comprehensive guide, researchers can ensure the safe and responsible management of (4-Chloroquinolin-3-yl)boronic acid waste, fostering a culture of safety and environmental stewardship within the laboratory.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- Toney-Butler, T.J. & Jordan, S. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls - NCBI Bookshelf.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- BradyID.com. (2023, April 26). HazCom Standard: a Guide to OSHA's HCS Compliance.
- U.S. Chemical Storage. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
- BenchChem. (2025). Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals.
- ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Safety & Risk Services, University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
- University of Rochester. (n.d.). Chemical Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- BenchChem. (2025). Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
- Fisher Scientific. (2025, December 26). Safety Data Sheet - Quinoline-3-boronic acid hydrochloride.
- Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet - Quinoline-3-boronic acid.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet - m-Tolylboronic acid.
- Cayman Chemical. (2025, July 2). Safety Data Sheet - Quinolinic Acid.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Fluorochem. (n.d.). (6-Chloroquinolin-4-yl)boronic acid Safety Data.
- Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
Sources
- 1. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 2. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HazCom Standard: a Guide to OSHA's HCS Compliance | BradyID.com [bradyid.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. epa.gov [epa.gov]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. scienceready.com.au [scienceready.com.au]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. otago.ac.nz [otago.ac.nz]
- 17. research.columbia.edu [research.columbia.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. connmaciel.com [connmaciel.com]
- 20. ishn.com [ishn.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


